molecular formula C9H16F3NO B1438739 [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine CAS No. 1155125-61-3

[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine

Cat. No.: B1438739
CAS No.: 1155125-61-3
M. Wt: 211.22 g/mol
InChI Key: NGVIRIIQGBINNV-UHFFFAOYSA-N
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Description

[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine (CAS 1155125-61-3 ) is a chemical compound with the molecular formula C9H16F3NO and a molecular weight of 211.22 g/mol . This compound is characterized by its cyclohexylmethanamine scaffold substituted with a 2,2,2-trifluoroethoxy group, making it a valuable and versatile building block in organic synthesis and medicinal chemistry research. Its structure suggests potential use as a key intermediate in the development of more complex molecules, particularly in pharmaceutical research where the incorporation of fluorine atoms and specific ring systems is a common strategy to fine-tune the properties of a candidate drug . The presence of both an amine functional group and a trifluoroethoxy moiety on the cyclohexane ring makes this compound a promising intermediate for constructing molecules that target various biological pathways. For instance, similar amine-containing structures are investigated as intermediates for active pharmaceutical ingredients (APIs) , and compounds featuring the trifluoroethoxy group have been explored in the development of targeted therapies, such as EGFR inhibitors for non-small cell lung cancer . Researchers will find this compound useful for constructing novel chemical entities, exploring structure-activity relationships (SAR), and developing new synthetic methodologies. Key physical properties include a LogP of 1.74 , indicating its relative hydrophobicity, a polar surface area of 35 Ų , and one hydrogen bond donor , all of which are critical parameters for researchers predicting the compound's behavior in biological and chemical systems. This product is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(2,2,2-trifluoroethoxy)cyclohexyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F3NO/c10-9(11,12)6-14-8-4-2-1-3-7(8)5-13/h7-8H,1-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVIRIIQGBINNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CN)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Structural Dynamics and Synthetic Utility of 2-(2,2,2-Trifluoroethoxy)cyclohexylmethanamine

[1][2]

Executive Summary & Molecular Architecture[1]

The molecule 2-(2,2,2-trifluoroethoxy)cyclohexylmethanamine represents a high-value pharmacophore scaffold in modern medicinal chemistry.[1] It combines a saturated carbocyclic core (cyclohexane) with two distinct functional domains: a primary methanamine linker for target engagement (often via hydrogen bonding or salt bridge formation) and a fluorinated ether side chain for metabolic modulation.[2]

This guide dissects the chemical structure, providing a robust synthetic roadmap and stereochemical analysis. The inclusion of the 2,2,2-trifluoroethoxy group is not merely cosmetic; it serves as a critical bioisostere that modulates lipophilicity (

2
Physicochemical Profile (Predicted)
PropertyValue (Approx.)Significance in Drug Design
Formula

Core scaffold composition.[1]
MW 211.23 g/mol Fragment-based drug discovery (FBDD) compliant (<300 Da).[1][2]
cLogP 1.8 – 2.2Ideal lipophilicity for CNS penetration and membrane permeability.
pKa (Amine) ~9.5 – 10.2Basic center; exists as a cation at physiological pH.[2]
H-Bond Donors 2 (Amine)Critical for receptor binding (e.g., Asp/Glu residues).[1][2]
Rotatable Bonds 4Moderate flexibility minimizes entropic penalty upon binding.

Stereochemical Considerations: The 1,2-Substitution Vector

The "2-position" designation implies a 1,2-disubstituted cyclohexane system.[1] This introduces critical stereochemical complexity: Cis/Trans isomerism . In drug development, controlling this geometry is non-negotiable as it dictates the spatial vector of the pharmacophores.

Conformational Analysis (Chair Dynamics)

For 1,2-disubstituted cyclohexanes, the substituents can adopt axial (


23
  • Trans-Isomer: The substituents are typically

    
     (diequatorial) or 
    
    
    (diaxial).[2] The diequatorial conformer is significantly more stable (
    
    
    kcal/mol) due to the avoidance of 1,3-diaxial strain.[1]
  • Cis-Isomer: One substituent is axial and the other is equatorial (

    
     or 
    
    
    ).[2] This isomer undergoes rapid ring flipping at room temperature unless locked by a bulky anchor.

Expert Insight: For this specific scaffold, the trans-diequatorial configuration is often preferred in inhibitor design because it projects the amine and the fluorinated tail in a rigid, extended vector, maximizing the distance between the polar head and the lipophilic tail.

Visualization of Stereochemical Vectors

ConformationalAnalysisTransTrans-Isomer(Thermodynamically Preferred)DiequatorialConformer A: 1e, 2e(Stable)Trans->DiequatorialMajor PopulationDiaxialConformer B: 1a, 2a(High Steric Strain)Trans->DiaxialMinor PopulationAxEqConformer: 1a, 2e / 1e, 2a(Rapid Ring Flip)CisCis-Isomer(Kinetic Product)Cis->AxEq

Figure 1: Conformational landscape of 1,2-disubstituted cyclohexanes. The trans-diequatorial arrangement minimizes steric clash between the bulky trifluoroethoxy group and the methanamine arm.

Synthetic Protocol: A Self-Validating Workflow[1]

Direct alkylation of a bare amine-alcohol often leads to over-alkylation or regioselectivity issues.[1] The following protocol utilizes a Protect-Alkylate-Deprotect-Convert strategy, ensuring high fidelity.

Starting Material: cis- or trans-2-(Hydroxymethyl)cyclohexanol (commercially available or accessible via reduction of ethyl 2-oxocyclohexanecarboxylate).[1]

Phase 1: Selective Protection & Etherification

The primary hydroxyl group (methanamine precursor) is more nucleophilic and sterically accessible than the secondary ring hydroxyl. We exploit this for selective protection.

  • Reagents: TBDMS-Cl (1.1 eq), Imidazole (2.5 eq), DCM, 0°C to RT.

  • Mechanism: Silyl chloride attacks the primary alcohol.

  • Checkpoint: TLC should show a less polar spot.

    
     NMR will show the silyl methyls at ~0.05 ppm.
    
Phase 2: Introduction of the Trifluoroethoxy Motif

The nucleophilicity of the secondary alcohol is low, and 2,2,2-trifluoroethyl electrophiles are sluggish due to the electron-withdrawing

2,2,2-Trifluoroethyl Triflate1
  • Setup: Dissolve the protected intermediate in anhydrous THF under

    
    .
    
  • Activation: Add NaH (60% dispersion, 1.5 eq) at 0°C. Stir 30 min to form the alkoxide.

  • Alkylation: Dropwise addition of

    
     (Trifluoroethyl triflate).[2] Caution: Triflates are potent alkylating agents.[1][2]
    
  • Reflux: Heat to 60°C for 4-6 hours.

  • Validation: Disappearance of the -OH stretch in IR (~3400 cm⁻¹).

Phase 3: Functional Group Interconversion (FGI) to Amine

Post-deprotection (using TBAF), we convert the primary alcohol to an amine.[2] The Mitsunobu-Gabriel sequence is preferred over mesylation/azide to avoid handling potentially explosive azides.

  • Reagents:

    
     (1.5 eq), DIAD (1.5 eq), Phthalimide (1.5 eq).
    
  • Solvent: THF, 0°C to RT.

  • Hydrazinolysis: Treat the intermediate phthalimide with Hydrazine hydrate in EtOH (Reflux, 2h) to liberate the primary amine.

Workflow Visualization

SynthesisPathStartStart: 2-(Hydroxymethyl)cyclohexanolStep11. Selective Silylation(TBDMS-Cl, Imidazole)Start->Step1Inter1Intermediate A:Primary-OTBS, Secondary-OHStep1->Inter1Step22. Etherification(NaH, CF3CH2-OTf)Inter1->Step2Inter2Intermediate B:Primary-OTBS, Secondary-OCH2CF3Step2->Inter2Step33. Deprotection & Activation(TBAF then Mitsunobu/Phthalimide)Inter2->Step3FinalFinal: 2-(2,2,2-trifluoroethoxy)cyclohexylmethanamineStep3->Final

Figure 2: Step-wise synthetic pathway utilizing orthogonal protection strategies to ensure regiocontrol.

Medicinal Chemistry Utility: The Fluorine Effect[4][5]

Why incorporate the 2,2,2-trifluoroethoxy group? This moiety is a "privileged structure" in modern medicinal chemistry (See J. Med. Chem. reviews on fluorinated ethers).[2]

Metabolic Stability

The



12


1
Lipophilicity and Permeability

The

  • LogP Shift:

    
     to 
    
    
    compared to the non-fluorinated analog.
  • Dipole Alignment: The C-F bonds create a specific electrostatic surface that can engage in orthogonal multipolar interactions with protein

Novel Fluorinated Amine Scaffolds: A Senior Application Scientist's Guide to Synthesis and Strategy

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of fluorine into amine-containing scaffolds represents a paradigm of modern medicinal chemistry, offering a powerful toolkit to address perennial challenges in drug discovery such as metabolic instability, target affinity, and bioavailability.[1][2] This guide provides a technical deep-dive into the rationale, synthesis, and application of novel fluorinated amine scaffolds. Moving beyond a simple recitation of facts, we will explore the causal mechanisms behind fluorine's transformative effects, present robust, field-tested synthetic protocols, and analyze case studies of successful fluorinated drugs. This document is designed for the practicing researcher and drug development professional, aiming to bridge theoretical concepts with practical, actionable insights for the laboratory.

The Fluorine Imperative: Why This Halogen Dominates Modern Drug Design

Fluorine's privileged role in medicinal chemistry is not coincidental; it stems from a unique combination of physicochemical properties that are profoundly impactful at the molecular level.[2][3] When judiciously placed, fluorine can fine-tune a drug candidate's profile in ways that are often critical for advancing from a promising lead to a clinical candidate.

  • Metabolic Shielding: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a carbon-hydrogen (C-H) bond (~100 kcal/mol). Replacing a metabolically labile C-H bond with a C-F bond effectively blocks oxidative metabolism by cytochrome P450 (CYP) enzymes, a common route of drug degradation.[4][5] This steric and electronic blockade can significantly prolong a drug's half-life and improve its overall exposure.[1][5]

  • Potency and Binding Affinity Enhancement: Fluorine's extreme electronegativity (3.98 on the Pauling scale) creates a strong dipole moment in the C-F bond.[6][7] This can lead to favorable electrostatic and dipolar interactions with amino acid residues in a protein's binding pocket, increasing binding affinity and, consequently, potency.[4][6]

  • Basicity (pKa) Modulation: The powerful inductive electron-withdrawing effect of fluorine can significantly lower the basicity (pKa) of a nearby amine.[5][6][8][9] This is a crucial lever for medicinal chemists to pull; tuning pKa can improve membrane permeability, reduce off-target activity (e.g., hERG channel binding), and optimize a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1][10][11]

  • Conformational Control: Beyond simple electronics, fluorine exerts subtle but powerful stereoelectronic effects, such as the gauche effect, where the C-F bond prefers a specific spatial orientation relative to other polar groups.[4][5][12] This can lock a flexible molecule into its specific "bioactive" conformation, reducing the entropic penalty of binding to its target and thereby improving affinity.[1][4]

Synthetic Strategies: Accessing Novel Fluorinated Amine Scaffolds

The development of reliable and scalable synthetic methods is paramount for exploring the chemical space of fluorinated amines. Below are three cornerstone strategies, complete with detailed protocols and the rationale behind their execution.

Deoxyfluorination of Amino Alcohols

This is one of the most direct methods, converting a readily available hydroxyl group into a fluorine atom. While classic reagents like diethylaminosulfur trifluoride (DAST) are effective, they are known for thermal instability.[13] Newer reagents offer improved safety and functional group tolerance.[13][14][15][16]

Experimental Protocol: Deoxyfluorination using AlkylFluor

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the amino alcohol substrate (1.0 equiv) and potassium fluoride (1.5 equiv). The flask is sealed with a septum and purged with dry argon or nitrogen for 5 minutes.

  • Solvent and Reagent Addition: Add anhydrous 1,4-dioxane via syringe. Stir the suspension for 5 minutes. Add AlkylFluor (1.2 equiv) as a solid in one portion under a positive pressure of inert gas.

  • Reaction Monitoring: Seal the flask and stir the reaction at the appropriate temperature (typically ranging from room temperature to 80 °C). Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Carefully quench by slowly adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography.

Causality and Trustworthiness: The use of an inert atmosphere is critical as deoxyfluorination reagents can react with moisture. AlkylFluor is a bench-stable reagent, which enhances safety and reproducibility compared to DAST.[16] The addition of potassium fluoride serves as an auxiliary fluoride source, often improving reaction efficiency.[14] The reaction proceeds with an inversion of stereochemistry, a predictable outcome of an SN2-like mechanism, which is a self-validating feature of the protocol.[13][14]

Electrophilic Fluorination of Enamines

This strategy introduces fluorine to a carbon atom α to the nitrogen by reacting an electron-rich intermediate (like an enamine or enolate) with an electrophilic "F+" source. Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are the modern workhorses for this transformation.[17][18]

Workflow: α-Fluorination of an Amine Derivative

G cluster_0 Electrophilic Fluorination Workflow Start N-Protected Amine Precursor (e.g., β-keto amine) Enolate Base-mediated Enolate Formation (e.g., LDA, -78 °C) Start->Enolate 1. Add Base Fluorination Addition of Electrophilic Fluorinating Agent (e.g., NFSI) Enolate->Fluorination 2. Add F+ Source Quench Aqueous Quench (e.g., sat. NH4Cl) Fluorination->Quench 3. Reaction Complete Product α-Fluorinated Amine Scaffold Quench->Product 4. Workup

Caption: General workflow for electrophilic α-fluorination.

Nucleophilic Fluorination via Ring-Opening

Epoxides and aziridines are excellent substrates for introducing a β-fluoroamine motif. The ring strain facilitates opening by a nucleophilic fluoride source, such as cesium fluoride (CsF) or a tetra-n-butylammonium fluoride (TBAF) complex.[19]

Experimental Protocol: Ring-Opening of an N-Tosyl Aziridine

  • Reactant Setup: In an oven-dried vial, dissolve the N-tosyl aziridine (1.0 equiv) in anhydrous acetonitrile.

  • Fluoride Source: Add anhydrous TBAF (2.0 equiv) to the solution.

  • Reaction Conditions: Seal the vial and heat the mixture to 60 °C. Stir vigorously and monitor by LC-MS.

  • Workup and Purification: After completion, cool the reaction, dilute with water, and extract with dichloromethane (3x). Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by silica gel chromatography.

Causality and Trustworthiness: The tosyl group on the nitrogen is a strong electron-withdrawing group that activates the aziridine ring towards nucleophilic attack. The regioselectivity of the ring-opening is predictable; fluoride will attack the least sterically hindered carbon, providing a single major product. Anhydrous conditions are paramount, as water will compete with fluoride as a nucleophile, leading to the formation of an amino alcohol byproduct.

Quantitative Impact: Fluorine's Effect on Amine Basicity

As previously mentioned, fluorine's inductive effect dramatically reduces the pKa of nearby amines. This predictable, quantifiable effect is a cornerstone of rational drug design.

Table 1: Effect of β-Fluorination on the pKa of Ethylamine

CompoundStructurepKaΔpKa (from parent)
EthylamineCH₃CH₂NH₂~10.70
2-FluoroethylamineFCH₂CH₂NH₂~9.0-1.7
2,2-DifluoroethylamineF₂CHCH₂NH₂~6.7-4.0
2,2,2-TrifluoroethylamineF₃CCH₂NH₂~5.7-5.0

Note: pKa values are approximate and can vary slightly based on measurement conditions. Data synthesized from multiple sources.[9][20][21][22]

This table clearly illustrates that each additional fluorine atom at the β-position provides a significant and roughly additive decrease in basicity.[9][21]

Case Studies: Fluorinated Amines in Marketed Drugs

The theoretical benefits of fluorinated amines are validated by their presence in numerous successful pharmaceuticals.

  • Sitagliptin (Januvia®): An inhibitor of dipeptidyl peptidase 4 (DPP-4) for type 2 diabetes. The core structure contains a trifluoromethyl group adjacent to a primary amine. This feature is critical for its high potency and metabolic stability. The lowered pKa of the amine is also believed to contribute to favorable oral absorption and pharmacokinetic properties.[1]

  • Ezetimibe (Zetia®): A cholesterol absorption inhibitor. It features two para-fluorophenyl groups. While not directly attached to an amine, these fluorinated rings are crucial for blocking aromatic hydroxylation, a common metabolic pathway, thereby improving the drug's half-life and efficacy.[7]

  • Fluoroquinolone Antibiotics (e.g., Ciprofloxacin): The fluorine atom at the C-6 position of the quinolone scaffold is a hallmark of this class. It enhances the binding affinity to the target bacterial enzyme (DNA gyrase) and improves cell penetration, leading to a broad spectrum of activity.[1]

Future Outlook and Conclusion

The strategic use of fluorine in amine scaffolds is far from a mature field. The development of novel, late-stage fluorination techniques continues to expand the accessible chemical space, allowing chemists to introduce fluorine into complex molecules at later steps in a synthesis.[1][23] As our understanding of fluorine's subtle stereoelectronic effects deepens, so too will our ability to rationally design next-generation therapeutics with precisely tuned properties. The principles and protocols outlined in this guide serve as a robust foundation for researchers aiming to harness the full potential of fluorinated amines in their drug discovery programs.

References

  • Title: Fluorine in drug discovery: Role, design and case studies Source: Vertex AI Search Grounding API URL
  • Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL
  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL
  • Title: Synthesis of (Fluoroalkyl)
  • Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL
  • Title: The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications Source: MDPI URL
  • Title: The Many Roles for Fluorine in Medicinal Chemistry Source: ResearchGate URL
  • Title: Synthesis of Fluorinated Amines: A Personal Account Source: ACS Publications URL
  • Title: Applications of Fluorine in Medicinal Chemistry Source: ACS Publications URL
  • Title: Predicting and Tuning Physicochemical Properties in Lead Optimization: Amine Basicities Source: Wiley Online Library URL
  • Title: Tactical Applications of Fluorine in Drug Design and Development Source: ResearchGate URL
  • Source: National Institutes of Health (PMC)
  • Title: New Methods for the Construction of Fluorinated Cyclic Amines and Amides Source: University of Nottingham ePrints URL
  • Source: National Institutes of Health (PMC)
  • Title: Tuning basicity Source: Cambridge MedChem Consulting URL
  • Title: Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry Source: University of Amsterdam URL
  • Title: Physicochemical Properties of α-Fluoroalkyl-Substituted Cycloalkylamines and Amino Acids Source: ChemRxiv URL
  • Title: Fluorine in drug discovery: Role, design and case studies Source: ResearchGate URL
  • Source: National Institutes of Health (PMC)
  • Title: PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent Source: ACS Publications URL
  • Title: Comprehensive Guide to Nucleophilic Fluorination vs.
  • Title: Fluorination Source: Sigma-Aldrich URL
  • Title: Deoxyfluorination: A Detailed Overview of Recent Developments Source: Slayb URL
  • Title: Late-Stage Deoxyfluorination of Alcohols with PhenoFluor Source: ACS Publications URL
  • Title: Kinetics of Electrophilic Fluorinations of Enamines and Carbanions: Comparison of the Fluorinating Power of N–F Reagents Source: ACS Publications URL
  • Title: AlkylFluor: Deoxyfluorination of Alcohols Source: Organic Chemistry Portal URL
  • Title: Nuclophilic Fluorination by F- Source: ACS GCI Pharmaceutical Roundtable Reagent Guides URL

Sources

A Technical Guide to the Procurement and Qualification of Novel Chemical Entities: A Case Study with [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The successful progression of drug discovery and development programs is critically dependent on the timely procurement of high-quality, well-characterized chemical matter. While catalog compounds are readily accessible, the sourcing of novel or rare molecular entities, such as the fluorinated building block [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine, presents a significant logistical and scientific challenge. This technical guide provides a comprehensive framework for researchers, chemists, and procurement specialists to navigate the complexities of sourcing non-catalog compounds. Using our target molecule as a case study, we detail a robust, multi-stage process for identifying, qualifying, and managing custom synthesis partners (CROs/CMOs). Furthermore, we provide detailed protocols for the essential in-house quality control (QC) required to validate incoming material, ensuring its identity, purity, and consistency. This guide is grounded in the principles of Good Manufacturing Practice (GMP) as outlined in the ICH Q7 guidelines, establishing a workflow that ensures scientific integrity and mitigates project risks.[1][2][3][4][5]

The Sourcing Challenge for Novel Chemical Matter: A Case Study

Introducing [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine

The target molecule, [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine, is a prime example of a specialty building block valuable in medicinal chemistry. Its structure combines several key features:

  • A cyclohexylamine scaffold , a common motif in pharmacologically active compounds.

  • A primary amine handle, enabling a wide array of subsequent chemical transformations (e.g., amide coupling, reductive amination).

  • A trifluoroethoxy group , which can significantly modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity through hydrogen bond interactions.

The stereochemistry of the substituted cyclohexane ring adds another layer of complexity and potential for generating diverse molecular architectures. However, a preliminary search of major chemical catalogs reveals this specific compound is not a readily available, off-the-shelf reagent. This situation is common for researchers working on the cutting edge of drug discovery.

The Immediate Challenge: Beyond the Catalog

The absence of a catalog entry shifts the procurement strategy from a simple purchase to a more involved process of custom synthesis . This introduces several critical risk factors that must be managed:

  • Supplier Capability: Not all vendors have the specific expertise required for complex multi-step synthesis, particularly involving fluorination and chiral control.

  • Quality and Purity: The final product's purity and impurity profile are not pre-defined and must be explicitly specified and verified.

  • Timelines and Cost: Custom synthesis projects are subject to delays from synthetic challenges, and costs can vary significantly between vendors.

  • Intellectual Property: Clear agreements are needed to protect the intellectual property associated with the target molecule and the synthetic route.

Navigating these challenges requires a systematic approach to identifying and validating a synthesis partner.

The Sourcing Funnel: A Strategy for Novel Compound Procurement

For non-catalog compounds, a structured sourcing funnel is essential. This process moves from a broad initial search to the selection of a qualified partner and culminates in the delivery and verification of the target molecule. The workflow ensures that resources are committed progressively as confidence in the partner's ability to deliver increases.

A Phase 1: Partner Identification - Broad Search (Databases, Networks) - Initial RFI (Request for Information) - Long-list of Potential CROs/CMOs B Phase 2: Partner Qualification - Issue RFP (Request for Proposal) - Technical & Commercial Evaluation - Short-list of 2-3 Partners A->B Screening C Phase 3: Partner Selection & Contracting - Deep Technical Discussions - Audit / Reference Checks - Final Partner Selection - MSA & SOW Agreement B->C Due Diligence D Phase 4: Project Execution & Monitoring - Technology Transfer (if applicable) - Regular Progress Reports - Proactive Problem Solving C->D Initiation E Phase 5: Material Delivery & In-House QC - Receive Compound & Supplier CoA - Full In-house Verification - Release for R&D Use D->E Completion

Caption: Sourcing Strategy Workflow for Novel Compounds.

Qualifying Custom Synthesis Partners (CROs/CMOs)

The selection of a Contract Research Organization (CRO) or Contract Manufacturing Organization (CMO) is the most critical step in the custom synthesis process. Evaluation should be based on a holistic assessment of their technical capabilities, quality systems, and business practices.[6][7][8][9][10]

Key Evaluation Criteria

When issuing a Request for Proposal (RFP), the following criteria should be used to evaluate potential partners:

  • Relevant Synthetic Experience: Does the CRO have documented experience with similar chemical transformations? For our case study, expertise in handling trifluoroethanol, stereoselective synthesis on cyclohexane rings, and reductions of nitriles or other amine precursors is paramount.[11]

  • Analytical Capabilities: A partner must have the in-house capability to perform all necessary analytical tests to confirm the structure and purity of the final compound and key intermediates. This includes, at a minimum, high-field NMR, LC-MS, and HPLC.

  • Project Management and Communication: A dedicated project manager and a commitment to regular, transparent communication (e.g., weekly written reports) are essential for success.

  • Quality Management System (QMS): While full GMP compliance may not be necessary for early research compounds, the presence of a robust QMS (e.g., ISO 9001 certification) indicates a commitment to quality and reproducibility.[12][13]

  • Scalability: If future scale-up is anticipated, the partner's ability to transition from milligram/gram scale to kilogram scale should be assessed.

Comparative Analysis of Quotations

All quantitative and qualitative data from CRO proposals should be summarized for direct comparison.

Criterion CRO A CRO B CRO C
Proposed Synthetic Route 5 steps, known chemistry7 steps, novel approach4 steps, patent-protected
Estimated Timeline 6-8 weeks10-12 weeks5-7 weeks
Quoted Cost (FFS*) $8,000$7,500$12,000
Guaranteed Purity (HPLC) >95%>98%>97%
Analytical Package Offered ¹H NMR, LC-MS, HPLC¹H/¹³C NMR, LC-MS, HPLC, Chiral HPLC¹H NMR, LC-MS, HPLC
Relevant Experience High (Fluorination)Medium (General Heterocycles)High (Similar Scaffolds)
Communication Plan Weekly ReportsBi-weekly ReportsWeekly Reports

*FFS: Fee-for-Service

This structured comparison allows for a data-driven decision that balances cost, timeline, and technical risk.

Essential In-House Quality Control Protocols

Upon receipt of the synthesized compound, it is the end-user's responsibility to independently verify the material's quality , regardless of the supplier's Certificate of Analysis (CoA). This practice is a cornerstone of scientific reproducibility and is mandated in regulated environments.[14][15][16]

cluster_0 cluster_1 cluster_2 A Material Received (Compound + Supplier CoA) B Visual Inspection (Color, Form) A->B C Solubility Check B->C D Identity Confirmation (¹H NMR, LC-MS) C->D E Purity Assessment (HPLC-UV/ELSD) D->E F Chiral Purity (if applicable) (Chiral HPLC/SFC) D->F G Compare Data to CoA & Specs E->G F->G H Data Match? G->H I Release to Inventory (Pass) H->I Yes J Quarantine & Investigate (Fail) H->J No

Caption: Incoming Material QC Workflow for Custom Synthesized Compounds.

Protocol: Identity Verification via ¹H NMR and LC-MS

Objective: To confirm that the received compound has the correct molecular structure and mass.

Methodology:

  • Sample Preparation: Accurately weigh ~2-5 mg of the compound into an NMR tube. Dissolve in a suitable deuterated solvent (e.g., CDCl₃ or MeOD) to a final volume of ~0.6 mL. Prepare a separate sample by dissolving ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile) for LC-MS analysis.

  • ¹H NMR Acquisition:

    • Acquire a proton NMR spectrum on a ≥400 MHz spectrometer.

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Expected Observations: The spectrum should be consistent with the structure of [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine. Key signals would include a quartet corresponding to the -OCH₂CF₃ protons (split by the adjacent CF₃ group), complex multiplets for the cyclohexane ring protons, and signals for the aminomethyl (-CH₂NH₂) group.

  • LC-MS Acquisition:

    • Inject the sample onto a Liquid Chromatography-Mass Spectrometry system.

    • Use a standard reverse-phase column (e.g., C18) with a water/acetonitrile or water/methanol gradient.

    • Monitor the mass spectrometer in positive ion electrospray mode (ESI+).

    • Expected Observations: A major peak should be observed in the chromatogram corresponding to the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺.

  • Acceptance Criteria: The NMR spectrum must be consistent with the expected structure, with no major unexplained signals. The LC-MS must show a major peak with the correct m/z for the target compound.

Protocol: Purity Assessment via HPLC-UV

Objective: To determine the purity of the compound and identify any potential impurities.

Methodology:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile) at a concentration of ~1 mg/mL. Prepare a dilution for analysis at ~0.1 mg/mL.

  • HPLC Method:

    • Column: C18 reverse-phase, e.g., 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical starting point would be a linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a relevant wavelength (e.g., 210 nm, as the compound lacks a strong chromophore). An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) may be more suitable.

    • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

  • Acceptance Criteria: The purity must meet or exceed the pre-defined specification (e.g., >95%). The impurity profile should be reviewed for any single impurity exceeding a specified threshold (e.g., >1%).

Conclusion

The procurement of novel chemical entities like [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine is a complex but manageable process that extends far beyond a simple purchasing transaction. It requires a strategic approach to sourcing, a rigorous methodology for partner qualification, and an unwavering commitment to in-house quality control. By adopting the principles and protocols outlined in this guide—grounded in authoritative standards such as ICH Q7—research organizations can mitigate risks, ensure the quality and reliability of their chemical inputs, and ultimately accelerate their research and development timelines.[1][5] This structured approach transforms a potential bottleneck into a robust and reliable component of the discovery engine.

References

  • Aragen Life Sciences. Custom Chemical Synthesis Services. [Link]

  • IntuitionLabs. Guide to ICH Q7, Q8, & Q9: GMP, QbD, and QRM Standards. [Link]

  • Capot Chemical. A Custom Synthesis Company. [Link]

  • ComplianceOnline. Good Manufacturing Practices for Active Pharmaceutical Ingredients (APIs)| ICH Q7, GMP Compliance. [Link]

  • European Medicines Agency (EMA). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients. [Link]

  • GMP Compliance. ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]

  • Richman Chemical Inc. Custom Synthesis | Toll Manufacturing | Raw Material Sourcing. [Link]

  • Ideagen. Understanding ICH Q7, Q8, Q9 & Q10: Guide for pharma quality. [Link]

  • Veeprho. Custom Synthesis | Chemical Synthesis Company. [Link]

  • SimplerQMS. Supplier Qualification: Definition, Process, and Guidelines. [Link]

  • Otava Chemicals. Custom Synthesis. [Link]

  • PharmTech. Raw Material Qualification in Pharma: Full Lifecycle Approach. [Link]

  • Pharmaceutical Guidelines. Procedure for Qualification of Vendors for Raw Material and Packaging Materials. [Link]

  • PCI Synthesis. Sourcing Raw Materials for Chemical Manufacturing: Key Tips for Qualifying Suppliers. [Link]

  • Beilstein Journal of Organic Chemistry. Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6- tetrafluorocyclohexylamine motif. [Link]

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The Evolving Frontier: A Technical Guide to the Patent Landscape of Fluorinated Cyclohexyl Ether Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics and advanced materials, the strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemistry. Among the myriad of fluorinated motifs, fluorinated cyclohexyl ether amines have emerged as a privileged class of compounds, demonstrating significant potential across diverse applications, particularly in drug discovery and agrochemicals. This in-depth technical guide navigates the intricate patent landscape of these unique molecules, offering insights into the core synthetic strategies, key application areas, major innovators, and the future trajectory of this exciting field. Understanding this landscape is not merely an academic exercise; it is a critical component of strategic research and development, enabling researchers to identify white space, anticipate trends, and ultimately, accelerate innovation.

The Strategic Advantage of Fluorine in Cyclohexyl Ether Amine Scaffolds

The introduction of fluorine into the cyclohexyl ether amine framework imparts a unique combination of physicochemical properties that are highly advantageous for bioactive molecules. The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's conformation, pKa, metabolic stability, and lipophilicity.[1][2] These modifications can lead to enhanced binding affinity for biological targets, improved pharmacokinetic profiles, and increased resistance to metabolic degradation.[3] The rigid, three-dimensional nature of the cyclohexane ring, further functionalized with an ether and an amine, provides a versatile scaffold for presenting these fluorine-modified pharmacophores in precise spatial orientations, a critical factor in rational drug design.

Navigating the Synthetic Terrain: Patented Methodologies

The patent literature reveals a variety of synthetic approaches to access fluorinated cyclohexyl ether amines. These strategies can be broadly categorized into two main workflows: introduction of the fluorinated moiety onto a pre-existing cyclohexyl ether amine core, or the construction of the core from fluorinated starting materials.

Synthesis from Fluorinated Building Blocks

A prevalent strategy involves the use of commercially available or readily synthesized fluorinated building blocks. This approach offers a modular and often more straightforward route to the target compounds.

Experimental Protocol: Synthesis via Reductive Amination of a Fluorinated Cyclohexanone

This protocol outlines a general procedure for the synthesis of a fluorinated cyclohexyl ether amine starting from a fluorinated cyclohexanone derivative, a method alluded to in various patents focused on cyclic amine derivatives.[4]

  • Step 1: Synthesis of the Fluorinated Cyclohexanone Ether. To a solution of 4-fluorocyclohexanone in a suitable aprotic solvent such as tetrahydrofuran (THF), add a solution of a desired alcohol (e.g., benzyl alcohol) and a non-nucleophilic base like sodium hydride (NaH) at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to yield the 4-alkoxy-fluorocyclohexanone.

  • Step 2: Reductive Amination. The fluorinated cyclohexanone ether from Step 1 is dissolved in a solvent such as methanol or dichloromethane. To this solution, the desired amine (e.g., ammonia, a primary amine, or a secondary amine) is added, followed by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride. The reaction is stirred at room temperature for 12-24 hours.

  • Step 3: Work-up and Purification. The reaction mixture is quenched by the addition of water or a dilute aqueous base. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final fluorinated cyclohexyl ether amine is purified by column chromatography or crystallization.

Causality: The choice of a fluorinated cyclohexanone as a starting material allows for the precise installation of the fluorine atom at a defined position on the cyclohexane ring. The subsequent etherification and reductive amination are robust and well-established reactions, providing a reliable pathway to the target molecule. The use of a mild reducing agent like sodium triacetoxyborohydride is crucial to prevent side reactions and ensure high yields.

Synthesis_from_Building_Blocks start Fluorinated Cyclohexanone etherification Etherification (e.g., Williamson Ether Synthesis) start->etherification Alcohol, Base reductive_amination Reductive Amination etherification->reductive_amination Amine, Reducing Agent product Fluorinated Cyclohexyl Ether Amine reductive_amination->product

Caption: Synthesis from fluorinated building blocks.

Late-Stage Fluorination Strategies

While building block approaches are common, methods for introducing fluorine at a later stage of the synthesis are also described in the patent literature, particularly for accessing novel analogs.

Experimental Protocol: Deoxyfluorination of a Hydroxy-Substituted Cyclohexyl Ether Amine

This protocol describes a general method for introducing a fluorine atom by replacing a hydroxyl group on the cyclohexane ring, a transformation often found in patents for synthesizing fluorinated organic compounds.

  • Step 1: Synthesis of the Hydroxy-Substituted Cyclohexyl Ether Amine. A protected aminocyclohexanol is first converted to its corresponding ether by reaction with an alkyl halide in the presence of a base. Subsequent deprotection of the amine provides the starting material.

  • Step 2: Deoxyfluorination. The hydroxy-substituted cyclohexyl ether amine is dissolved in an anhydrous aprotic solvent like dichloromethane or acetonitrile under an inert atmosphere (e.g., nitrogen or argon). A deoxyfluorinating agent, such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), is added dropwise at a low temperature (e.g., -78 °C).

  • Step 3: Reaction Monitoring and Work-up. The reaction is allowed to slowly warm to room temperature and is monitored by TLC or LC-MS. Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Step 4: Purification. The product is extracted with an organic solvent, and the combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired fluorinated cyclohexyl ether amine.

Causality: Deoxyfluorination allows for the conversion of a readily available hydroxyl group into a fluorine atom, providing access to fluorinated compounds that might be difficult to synthesize via other routes. The choice of the fluorinating agent and reaction conditions is critical to control the stereochemical outcome of the reaction and to minimize the formation of elimination byproducts.

Late_Stage_Fluorination start Hydroxy-Substituted Cyclohexyl Ether Amine deoxyfluorination Deoxyfluorination start->deoxyfluorination DAST or Deoxo-Fluor product Fluorinated Cyclohexyl Ether Amine deoxyfluorination->product

Caption: Late-stage fluorination workflow.

Application Arena: Where Innovation is Patented

The patent landscape for fluorinated cyclohexyl ether amines is dominated by two major application areas: pharmaceuticals and agrochemicals.

Pharmaceuticals: Targeting a Spectrum of Diseases

In the pharmaceutical sector, these compounds are being explored for a wide range of therapeutic indications. Patents often claim broad classes of compounds with variations in the substitution patterns on the cyclohexane and aromatic rings, as well as the nature of the amine.

Therapeutic AreaKey Structural Features Claimed in PatentsRepresentative Patent Assignees
Central Nervous System (CNS) Disorders - Fluorination on the cyclohexyl ring and/or aromatic moieties. - Ether linkage to various substituted phenyl groups. - Primary, secondary, or tertiary amines.Sunovion Pharmaceuticals, Broad Institute
Oncology - Linkage to heterocyclic scaffolds known to interact with kinases. - Specific stereochemistry of the cyclohexyl ring.Various pharmaceutical companies
Analgesics - Specific substitution patterns on the phenyl ether moiety.[5]Janssen Pharmaceutica

Trustworthiness: The recurring appearance of this scaffold across multiple patents from different entities for diverse therapeutic targets underscores its perceived value and drug-like properties. The self-validating nature of these patents lies in the extensive exemplification of synthesized compounds and, in many cases, the inclusion of biological activity data.

Agrochemicals: Protecting Crops with Advanced Chemistry

The unique properties of fluorinated compounds also make them highly effective as active ingredients in pesticides and herbicides.[6][7][8] Patents in this domain often focus on compounds that exhibit high potency against specific pests or weeds while maintaining low toxicity to non-target organisms.

Agrochemical ClassKey Structural Features Claimed in PatentsRepresentative Patent Assignees
Insecticides - Incorporation of fluorinated motifs known to disrupt insect nervous systems. - Ether linkage to pyridyl or other heterocyclic systems.Syngenta, Bayer CropScience
Fungicides - Specific fluorination patterns on the cyclohexyl ring to enhance fungal cell membrane disruption.BASF, Corteva Agriscience
Herbicides - Compounds designed to inhibit specific plant enzymes.Various agrochemical companies

Expertise & Experience: The design of these agrochemicals is a clear demonstration of applying deep knowledge of biochemical pathways in target organisms. The causality behind the experimental choices in synthesizing these molecules is to optimize their uptake, transport, and interaction with the target site within the plant or insect, while the fluorination pattern is often key to preventing metabolic deactivation.

The Innovation Ecosystem: Major Players and Trends

A patent landscape analysis reveals the key corporate and academic players driving innovation in this field. While a few large pharmaceutical and agrochemical companies hold significant patent portfolios, there is also a notable contribution from smaller biotech firms and academic institutions, indicating a vibrant and competitive research environment.

Key Patent Assignees:

  • Pharmaceuticals: Sunovion Pharmaceuticals, Janssen Pharmaceutica, and various large pharmaceutical corporations.

  • Agrochemicals: Syngenta, Bayer CropScience, BASF, and Corteva Agriscience.

  • Chemical Manufacturing: Asahi Glass Co., Ltd. (AGC) and Solvay.[9]

Emerging Trends:

  • Stereoselective Synthesis: A growing number of patents are claiming specific stereoisomers of fluorinated cyclohexyl ether amines, highlighting the increasing importance of three-dimensional structure in achieving desired biological activity.[10][11]

  • Deuterated Analogs: The patenting of deuterated versions of these compounds is an emerging strategy to improve pharmacokinetic properties by slowing down metabolic degradation.[12]

  • Novel Fluorinated Motifs: Researchers are continuously exploring the incorporation of new and more complex fluorinated groups beyond simple fluoro or trifluoromethyl substituents to fine-tune molecular properties.

Future Outlook: Charting the Course Ahead

The patent landscape for fluorinated cyclohexyl ether amines is dynamic and poised for continued growth. As our understanding of the intricate role of fluorine in molecular design deepens, and as synthetic methodologies become more sophisticated, we can expect to see the emergence of even more innovative and impactful applications for this versatile class of compounds. For researchers and drug development professionals, a thorough understanding of this patent landscape is not just beneficial—it is essential for navigating the competitive and rapidly evolving world of chemical innovation.

References

  • Process for the synthesis of (per)fluoropolyether amines - Justia Patents. [Link]

  • US20150057443A1 - Cycloalkyl Amine Compounds - Google P
  • US7193118B2 - Method for producing fluoroalkyl ether - Google P
  • CYCLIC AMINE DERIVATIVE HAVING SUBSTITUTED ALKYL GROUP | Patent Publication Number 20090306059 | Patexia. [Link]

  • US3965180A - 4'-Fluoro-4-{[4-(phenyl)
  • (12) Patent Application Publication (10) Pub. No.: US 2016/0016913 A1 - Broad Institute. [Link]

  • FLUORINATED ETHER ALCOHOL AND PROCESS FOR PRODUCTION THEREOF - European Patent Office - EP 1972610 A1 - EPO. [Link]

  • CN100418951C - Cyclic amine derivatives and their use as medicines - Google P
  • HYDROXY-SUBSTITUTED N-ALKOXY HINDERED AMINES AND COMPOSITIONS STABILIZED THEREWITH - Patent 1363883. [Link]

  • AGROCHEMICAL COMPOSITION WITH IMPROVED DRIFT, SPREADING AND UPTAKE PROPERTIES - European Patent Office - EP 3994990 A1 - Googleapis.com. [Link]

  • WO2020081334A1 - Fluorinated alkoxyvinyl ethers and methods for preparing fluorinated alkoxyvinyl ethers - Google P
  • US5026929A - Synthesis of highly fluorinated aromatic compounds - Google P
  • New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC. [Link]

  • (12) United States Patent - Googleapis.com. [Link]

  • United States Patent (19) - Googleapis.com. [Link]

  • ( 12 ) Patent Application Publication ( 10 ) Pub . No .: US 2021/0032381 A1 - Googleapis.com. [Link]

  • US5294719A - Cyclohexylamine compounds useful as a stabilizer for organic materials - Google P
  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - Beilstein Journals. [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. [Link]

  • Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC. [Link]

  • Fluorine in drug discovery: Role, design and case studies. [Link]

  • Chemicals - JMFL Research Portal. [Link]

  • (12) United States Patent - Googleapis.com. [Link]

  • Deuterated aminocyclohexyl ether compounds and processes for preparing same - Patent US-2007088075-A1 - PubChem. [Link]

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  • New trends in the chemistry of α-fluorinated ethers, thioethers, amines and phosphines. [Link]

  • US20030096708A1 - Pesticide concentrates containing etheramine surfactants - Google P
  • Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif - ResearchGate. [Link]

  • Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

  • Eni SpA Patent Landscape Analysis – January 1, 1994 to December 31, 2013 - Reiner E. Jargosch, Joseph Jurich - About Google Books. [https://books.google.com/books/about/Eni_SpA_Patent_Landscape_Analysis_Januar.html?id=o- drabkac]( drabkac)
  • Applications of fluorine-containing amino acids for drug design - ResearchGate. [Link]

  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - MDPI. [Link]

  • 6: Chemical structures of the eight fluorinated amines used with the aliphatic amine to cure the DGEBA epoxy. - ResearchGate. [Link]

  • US3652589A - 1-(m-substituted phenyl)

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Methodological & Application

Using [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine as a peptidomimetic scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine as a Peptidomimetic Scaffold

Executive Summary

This guide details the application of [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine (TFCM) as a high-value building block in peptidomimetic drug design. As the pharmaceutical industry shifts from flat aromatic scaffolds to three-dimensional (


-rich) architectures, TFCM offers a unique combination of conformational rigidity  (via the cyclohexane core) and modulated lipophilicity  (via the trifluoroethoxy group).

This scaffold is particularly effective for:

  • 
    -Turn Mimicry:  Constraining peptide backbones to lock bioactive conformations.
    
  • Metabolic Stability: The trifluoroethyl ether functions as a bioisostere for methoxy or ethoxy groups, blocking oxidative dealkylation (CYP450 metabolism).

  • Permeability Enhancement: The fluorinated moiety increases membrane permeability without the solubility penalty often associated with purely hydrocarbon side chains.

Structural & Mechanistic Rationale

Conformational Locking

The cyclohexane ring in TFCM exists predominantly in a chair conformation. Unlike flexible linear alkyl chains, this ring restricts the rotational freedom of the attached amine and ether groups.

  • Vector Analysis: The 1,2-substitution pattern allows the molecule to mimic the

    
     and 
    
    
    
    positions of a peptide turn.
  • Stereochemical Control: The relative stereochemistry (cis vs. trans) of the ether and methanamine substituents dictates the vector alignment.

    • Cis-isomer: Often mimics a Type VI

      
      -turn (proline-like).
      
    • Trans-isomer: Mimics extended sheet structures or specific

      
      -turns.
      
The Fluorine Effect

The 2,2,2-trifluoroethoxy group is not merely a hydrophobic handle; it exerts specific electronic effects:

  • 
    -Hole Interactions:  The electron-deficient fluorine atoms can engage in orthogonal multipolar interactions with carbonyl oxygens in the target protein.
    
  • Dipole Modulation: The strong electronegativity of the

    
     group pulls electron density, lowering the 
    
    
    
    of the nearby amine (if close in space) or altering the H-bond acceptor capability of the ether oxygen.

Experimental Protocol: Scaffold Incorporation

Materials & Reagents
  • Scaffold: [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine (ensure >95% diastereomeric purity).

  • Coupling Agents: HATU or PyBOP (for amide bond formation).

  • Base: DIPEA (N,N-Diisopropylethylamine).

  • Solvent: Anhydrous DMF or NMP.

Workflow: Peptide Coupling (C-Terminal Capping)

This protocol describes attaching TFCM to the C-terminus of a peptide sequence to serve as a lipophilic cap or turn inducer.

Step-by-Step Procedure:

  • Activation:

    • Dissolve the N-protected amino acid (e.g., Fmoc-Phe-OH, 1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).

    • Stir at

      
       for 5 minutes to activate the carboxylate.
      
  • Coupling:

    • Add [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine (1.1 equiv) dropwise to the activated mixture.

    • Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.

    • Checkpoint: Monitor reaction progress via LC-MS (Target Mass =

      
      ).
      
  • Work-up:

    • Dilute with EtOAc. Wash sequentially with 5%

      
      , 1M 
      
      
      
      , and Brine.
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (Hexane:EtOAc gradient). The trifluoroethoxy group typically increases

      
       compared to non-fluorinated analogs, facilitating separation.
      
Visualization of Coupling Logic

PeptideCoupling Start N-Protected Amino Acid Activate Activation (HATU/DIPEA) Start->Activate 0°C, 5 min Reaction Amide Bond Formation Activate->Reaction Scaffold Add TFCM Scaffold Scaffold->Reaction Nucleophilic Attack Product Peptidomimetic Conjugate Reaction->Product 2-4h, RT

Figure 1: Synthetic workflow for incorporating the TFCM scaffold into a peptide backbone.

Physicochemical Characterization Data

When validating the synthesized peptidomimetic, compare the properties against a non-fluorinated control (e.g., a standard cyclohexyl-methanamine or methoxy-analog).

PropertyTFCM Scaffold AnalogNon-Fluorinated ControlImpact of TFCM
LogP (Lipophilicity) ~2.5 - 3.2~1.5 - 2.0Increased: Improves membrane permeability.
Metabolic Stability (

)
> 60 min (Microsomal)~20 minEnhanced:

blocks O-dealkylation.
Conformation Rigid ChairFlexible/ChairBiased:

induces specific gauche alignment.
H-Bond Capacity Weak Acceptor (Ether O)Strong AcceptorModulated: Reduced basicity of ether oxygen.

Application Case Study: Protease Inhibition

Objective: Design an inhibitor for a serine protease (e.g., Thrombin or a viral protease like SARS-CoV-2


) where the S1 pocket is hydrophobic.

Design Strategy:

  • The Anchor: Use the [2-(2,2,2-Trifluoroethoxy)cyclohexyl] moiety to occupy the S1 hydrophobic pocket. The trifluoroethoxy group provides bulk and lipophilicity to fill the pocket, while the fluorine atoms interact with backbone carbonyls via orthogonal dipolar interactions.

  • The Linker: The methanamine acts as the linker, positioning the inhibitor warhead (e.g., an electrophilic trap) or the rest of the peptide backbone.

Validation Protocol (Fluorescence Polarization Assay):

  • Probe: Fluorescein-labeled native substrate.

  • Target: Recombinant Protease (10 nM).

  • Procedure:

    • Incubate Protease with varying concentrations of TFCM-peptidomimetic (0.1 nM to 10

      
      M) for 30 min.
      
    • Add Probe and measure Fluorescence Polarization (FP).

    • Expectation: A lower

      
       compared to the non-fluorinated analog indicates successful engagement of the hydrophobic pocket by the trifluoroethoxy group.
      
Mechanism of Interaction Diagram

InteractionMap TFCM TFCM Scaffold (Inhibitor) CF3 CF3 Group TFCM->CF3 EtherO Ether Oxygen TFCM->EtherO Amine Amide NH TFCM->Amine Pocket Hydrophobic S1 Pocket (Target Protein) Residue1 Backbone C=O Pocket->Residue1 Residue2 Hydrophobic Side Chains Pocket->Residue2 CF3->Residue1 Orthogonal Dipolar Interaction CF3->Residue2 Hydrophobic/Lipophilic Interaction Amine->Residue1 Hydrogen Bond

Figure 2: Interaction map showing how the TFCM scaffold engages a target protein binding pocket.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Enamine Ltd. (2022).[1] Fluoroalkyl Ethers for Drug Design. Application Note regarding trifluoroethoxy building blocks. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

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Troubleshooting & Optimization

Technical Support Center: A Guide to Handling Volatile and Hygroscopic Fluorinated Amine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who work with the unique and often challenging class of compounds: volatile and hygroscopic fluorinated amine intermediates. The introduction of fluorine into amine structures can dramatically alter their physical and chemical properties, leading to increased metabolic stability and bioavailability in drug candidates. However, these same properties—namely high vapor pressure (volatility) and a strong affinity for atmospheric moisture (hygroscopicity)—present significant handling challenges in the laboratory.

This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions (FAQs) to help you navigate these complexities, ensuring the integrity of your experiments and the quality of your results.

Part 1: Foundational Principles & Proactive Measures

Why are Fluorinated Amines So Challenging?

The high electronegativity of fluorine atoms can significantly lower the boiling point of an amine compared to its non-fluorinated analog, leading to high volatility. For instance, 2,2,2-trifluoroethylamine has a boiling point of just 36-37 °C. This means that even at room temperature, substantial material can be lost to evaporation.

Simultaneously, the amine functional group is prone to hydrogen bonding with water, making these compounds highly hygroscopic. Absorbed moisture can act as an unwanted nucleophile, quench sensitive reagents, or alter reaction pathways, compromising experimental outcomes.[1]

Part 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the storage, handling, and use of volatile and hygroscopic fluorinated amines.

Storage and Stability

Q1: My fluorinated amine intermediate arrived in a sealed ampoule. What is the best way to store it after opening?

A1: Once the manufacturer's seal is broken, immediate and proper storage is critical to prevent degradation from atmospheric moisture and loss due to volatility.

  • Short-Term Storage (Days to Weeks): The most effective method is to transfer the amine to a vial equipped with a PTFE-lined septum cap inside an inert atmosphere glovebox.[2][3] The vial should then be sealed with Parafilm or Teflon tape for an extra barrier against moisture ingress.[4] Store this vial in a refrigerator designated for chemical storage, typically between 2-8 °C, to minimize vapor pressure.[5]

  • Long-Term Storage (Months): For extended storage, re-sealing the compound in a glass ampoule under an inert atmosphere (argon or nitrogen) is the gold standard.[3] If this is not feasible, the septum-capped vial method within a glovebox remains the best alternative. Regularly inspect the septum for any signs of degradation or puncture marks that could compromise the seal.

Q2: I don't have access to a glovebox. What are my options?

A2: While a glovebox is ideal, you can still take effective measures. A glove bag provides a portable and inexpensive inert environment for short-term handling and aliquoting.[2] Alternatively, you can use Schlenk line techniques to handle the compound under a positive pressure of inert gas.[2][6] When transferring the amine, use a counterflow of argon or nitrogen to protect it from the air.[7]

Handling and Dispensing

Q3: Every time I try to weigh my volatile fluorinated amine, the mass on the balance constantly drops. How can I get an accurate weight?

A3: This is a classic sign of evaporation.[8][9] To obtain an accurate mass, you must minimize the time the compound is exposed to the atmosphere and changes in temperature.

  • Recommended Technique: Weighing by Difference Using a Syringe

    • Cool the vial containing the fluorinated amine in an ice bath for 5-10 minutes to reduce its vapor pressure.[4][10]

    • Use a gas-tight syringe that has been purged with inert gas.

    • Quickly draw a slightly larger volume of the amine than needed into the syringe.

    • Weigh the entire syringe on an analytical balance.

    • Dispense the required amount of amine directly into your reaction vessel, which should already be under an inert atmosphere.

    • Immediately reweigh the syringe. The difference in mass is the exact amount of amine added to your reaction.[10]

  • Alternative: Tared, Sealed Vessel

    • Place a small, oven-dried vial with a secure cap (like a septum cap) on the balance and tare it.

    • Quickly add the approximate amount of the cold fluorinated amine to the vial and immediately seal it.

    • Allow the vial to return to room temperature before recording the stable mass. This prevents convective air currents from affecting the balance reading.

Q4: I suspect my fluorinated amine has absorbed water. How can I confirm this and what is the acceptable moisture level?

A4: Water contamination is a frequent problem that can lead to failed reactions.[1]

  • Confirmation of Water Content: The most accurate method for quantifying water content is Coulometric Karl Fischer (KF) titration .[11][12] This technique can precisely measure even trace amounts of moisture. For volatile amines, the sample should be injected directly into the KF titration cell using a gas-tight syringe to prevent evaporation during the measurement.[13]

  • NMR Spectroscopy as a Qualitative Check: While not as precise as KF titration, ¹H NMR can sometimes reveal the presence of significant water contamination. Water will appear as a broad singlet, but its chemical shift can vary depending on the solvent and the concentration of the amine.

  • Acceptable Moisture Levels: The acceptable water content is highly dependent on the specific reaction. For moisture-sensitive reactions, such as those involving organometallics or certain fluorinating agents, the water content should ideally be below 50 ppm.

Reaction Setup and Execution

Q5: My reaction with a fluorinated amine is giving low yields or failing completely. I suspect moisture is the culprit. What are the key preventative measures?

A5: Rigorous exclusion of water is paramount.

  • Glassware Preparation: All glassware must be thoroughly dried in an oven (e.g., 125 °C overnight) and then cooled under a stream of dry inert gas or in a desiccator immediately before use.[7] Flame-drying the assembled apparatus under vacuum is an even more effective method to remove adsorbed water.[6]

  • Solvent Purity: Use anhydrous solvents. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it is best to dry them in-house using an appropriate drying agent and distill them under an inert atmosphere.

  • Inert Atmosphere Techniques: The entire reaction, from reagent addition to workup, should be conducted under a positive pressure of an inert gas like argon or nitrogen.[3][6][7] A Schlenk line or a glovebox is essential for this.[2][6]

Q6: What is the best drying agent for solvents that will be used with fluorinated amines?

A6: The choice of drying agent is critical, as some can react with amines.

Drying AgentSuitability for AminesComments
Potassium Hydroxide (KOH) Excellent Very efficient and rapid for drying basic compounds like amines.[14]
Calcium Oxide (CaO) Good Suitable for drying amines, but may not achieve the lowest moisture levels.[14][15]
Barium Oxide (BaO) Good A suitable option for drying organic bases.[14][15]
Molecular Sieves (3Å or 4Å) Excellent Very effective and generally inert. Ensure sieves are properly activated by heating under vacuum before use.
Calcium Chloride (CaCl₂) Unsuitable Forms complexes with amines and should be avoided.[14]
Sodium Sulfate (Na₂SO₄) Unsuitable Not a very efficient drying agent for achieving the anhydrous conditions required for many reactions.

Always ensure the chosen drying agent is compatible with your specific fluorinated amine and other reagents in your reaction.

Part 3: Key Experimental Protocols & Visual Workflows

Protocol 1: Inert Atmosphere Transfer of a Volatile Liquid via Syringe

This protocol details the transfer of a volatile fluorinated amine from a Sure/Seal™ bottle to a reaction flask using a Schlenk line.

  • Preparation:

    • Assemble and flame-dry the reaction flask under vacuum.

    • Refill the flask with dry argon or nitrogen and maintain a positive pressure, indicated by a bubbler.[7]

    • Purge a clean, dry, gas-tight syringe with inert gas 3-5 times.

  • Pressurize the Reagent Bottle:

    • Insert a needle connected to the inert gas line through the septum of the Sure/Seal™ bottle, ensuring the needle tip is above the liquid level. This creates a positive pressure.

  • Withdraw the Reagent:

    • Insert the needle of the purged syringe through the septum, ensuring the needle tip is below the liquid surface.

    • Slowly withdraw the desired volume of the amine. The positive pressure in the bottle will assist the transfer.

  • Transfer to Reaction Flask:

    • Remove the syringe from the reagent bottle and quickly insert it through the septum on the reaction flask.

    • Slowly dispense the amine into the reaction mixture.

  • Cleanup:

    • Immediately rinse the syringe with a suitable quenching agent (e.g., isopropanol) followed by water to neutralize any residual reactive amine.

Workflow: Troubleshooting a Failed Reaction

The following diagram outlines a logical troubleshooting process when a reaction involving a volatile, hygroscopic fluorinated amine yields poor results.

G Start Low Yield or Failed Reaction Check_Moisture Was water rigorously excluded? Start->Check_Moisture Check_Volatility Was reagent loss due to volatility controlled? Check_Moisture->Check_Volatility Yes Improve_Drying Action: Re-dry glassware/ solvents. Use Schlenk line or glovebox. Check_Moisture->Improve_Drying No Check_Reagents Are all other reagents pure and active? Check_Volatility->Check_Reagents Yes Improve_Weighing Action: Use syringe transfer by difference. Cool reagent before handling. Check_Volatility->Improve_Weighing No Check_Conditions Were reaction conditions (temp, time) optimal? Check_Reagents->Check_Conditions Yes Verify_Reagents Action: Verify purity of other starting materials and reagents. Check_Reagents->Verify_Reagents No Optimize_Conditions Action: Optimize temperature, concentration, or reaction time. Check_Conditions->Optimize_Conditions No Success Problem Resolved Check_Conditions->Success Yes Improve_Drying->Success Improve_Weighing->Success Verify_Reagents->Success Optimize_Conditions->Success

Sources

Resolving enantiomers of [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine via HPLC

Author: BenchChem Technical Support Team. Date: February 2026

< Technical Support Center: Resolving Enantiomers of [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine via HPLC

Welcome to the technical support center for the chiral resolution of [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the HPLC-based separation of this and structurally similar chiral primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating the enantiomers of [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine?

The primary challenge lies in the molecule's structural characteristics. As a primary amine, it is prone to strong interactions with residual silanol groups on silica-based chiral stationary phases (CSPs), which can lead to poor peak shape and tailing.[1] Additionally, the molecule's flexibility and the presence of the trifluoroethoxy group can influence its interaction with the CSP, making the selection of the right stationary phase and mobile phase conditions crucial for achieving adequate enantioselectivity.

Q2: Which type of Chiral Stationary Phase (CSP) is generally most effective for separating primary amines?

Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely recognized for their broad enantioselectivity for a diverse range of compounds, including primary amines.[2][3][4] Specifically, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) have proven effective.[5] Crown ether-based CSPs are also highly effective for primary amines but often require acidic aqueous mobile phases, which can be a drawback for preparative scale work.[1][6][7] For initial screening, a selection of polysaccharide columns is a robust starting point.[2][8]

Q3: How do mobile phase additives like diethylamine (DEA) or trifluoroacetic acid (TFA) improve the separation?

Mobile phase additives are critical for achieving good chromatography of primary amines.[9]

  • Basic Additives (e.g., Diethylamine - DEA, Butylamine): For a basic compound like [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine, a basic additive is essential, particularly in normal phase mode.[2][9] It acts as a competitor for active sites (silanols) on the stationary phase, minimizing secondary interactions that cause peak tailing and improving peak symmetry.[10] The typical concentration is around 0.1%.[2][9]

  • Acidic Additives (e.g., Trifluoroacetic Acid - TFA): While less common for basic analytes, acidic additives can sometimes improve selectivity by altering the interaction mechanism between the analyte and the CSP.[11][12] However, for a primary amine, a basic additive is the standard starting point.

Q4: What is the effect of temperature on the chiral resolution of this compound?

Temperature is a critical but unpredictable parameter in chiral separations.[13][14]

  • Lower Temperatures: Generally, decreasing the column temperature enhances the weak intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) that govern chiral recognition, often leading to increased selectivity and better resolution.[13][15]

  • Higher Temperatures: Conversely, higher temperatures can improve column efficiency and reduce peak broadening, which might also enhance resolution in some cases.[13][15] The optimal temperature must be determined empirically for each specific method.[14]

Troubleshooting Guide

This section addresses specific problems you may encounter during method development and routine analysis.

Problem 1: Poor or No Resolution (Rs < 1.5)

Possible Causes & Step-by-Step Solutions

  • Inappropriate Chiral Stationary Phase (CSP): The chosen CSP may not provide sufficient enantioselectivity for the target molecule.

    • Solution: Screen a variety of polysaccharide-based CSPs. A good starting selection would include columns with different selectors, such as amylose and cellulose derivatives.[8][16][17] For example, screen phases like Lux Amylose-1, Lux Cellulose-1, and Lux i-Cellulose-5 to cover a range of interaction mechanisms.[5][8][18][19]

  • Suboptimal Mobile Phase Composition: The mobile phase polarity significantly impacts retention and selectivity.

    • Solution (Normal Phase):

      • Start with a mobile phase of n-Hexane/Isopropanol (IPA) (90:10, v/v) containing 0.1% DEA.[2]

      • If resolution is poor, systematically decrease the percentage of the alcohol modifier (e.g., to 95:5 or 98:2).[10] This increases retention time, allowing for more interaction with the CSP, which can improve resolution.[20]

      • Evaluate other alcohol modifiers. Ethanol can sometimes provide different selectivity compared to IPA.[2]

  • Incorrect Mobile Phase Additive: The absence of a basic additive is a common cause of poor peak shape and resolution for primary amines.

    • Solution: Ensure that a basic additive, such as DEA or butylamine, is present in the mobile phase at a concentration of approximately 0.1%.[9][21] In some cases, other amines like ethylenediamine (EDA) may offer improved performance.[9][22]

  • Flow Rate is Too High: High flow rates can reduce the time the analyte spends interacting with the CSP.

    • Solution: Chiral separations often benefit from lower flow rates.[15] Try reducing the flow rate from a standard 1.0 mL/min to 0.5-0.8 mL/min for a 4.6 mm ID column to see if resolution improves.[14]

Problem 2: Peak Tailing or Broad Peaks

Possible Causes & Step-by-Step Solutions

  • Secondary Interactions with Silanol Groups: The primary amine functionality of the analyte has a high affinity for residual silanol groups on the silica surface of the CSP.

    • Solution:

      • Increase Basic Additive Concentration: If 0.1% DEA is not sufficient, cautiously increase the concentration up to 0.5%.[9]

      • Try a Different Basic Additive: Some amines are more effective at masking silanols than others. Consider screening alternatives like butylamine or ethylenediamine.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.

    • Solution: Reduce the sample concentration or the injection volume.[10][23] Prepare a dilution series of your sample to determine the optimal loading capacity of the column.

  • Column Contamination or Degradation: Accumulation of contaminants on the column can lead to active sites that cause peak tailing.

    • Solution:

      • Flush the column with a strong solvent, such as 100% ethanol or isopropanol, to remove strongly retained impurities.[20][22]

      • If the problem persists after cleaning, the column may be permanently damaged and require replacement. The use of a guard column is highly recommended to extend the life of the analytical column.[22]

Problem 3: Inconsistent Retention Times and/or Resolution

Possible Causes & Step-by-Step Solutions

  • Insufficient Column Equilibration: Chiral columns, especially polysaccharide-based ones, can require extended equilibration times when changing mobile phases.[15]

    • Solution: Equilibrate the column with at least 10-20 column volumes of the new mobile phase before starting analysis.[15] When switching between different solvent systems (e.g., normal phase to polar organic), a thorough flushing procedure is necessary.[22]

  • Fluctuations in Column Temperature: Temperature variations can significantly affect retention and selectivity in chiral separations.[23]

    • Solution: Use a column oven to maintain a constant and controlled temperature.[15] Ensure the temperature is stable to within ±1 °C for maximum reproducibility.[15]

  • Mobile Phase Composition Changes: Evaporation of the more volatile solvent component (e.g., hexane) can alter the mobile phase ratio over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs tightly capped.[24]

  • "Memory Effects" from Additives: Previous use of certain additives can alter the surface chemistry of the CSP, affecting subsequent separations.[12]

    • Solution: If a column has been exposed to various additives, a regeneration procedure may be necessary.[22] This often involves flushing with a sequence of strong, miscible solvents to strip the stationary phase of residual modifiers.[22] It is good practice to dedicate columns to specific mobile phase types (e.g., normal phase with basic additives) when possible.[21]

Experimental Protocols & Data

Recommended Initial Screening Protocol

This protocol provides a starting point for developing a separation method for [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine.

  • Column Selection:

    • Column 1: Lux Amylose-1 (amylose tris(3,5-dimethylphenylcarbamate))

    • Column 2: Lux Cellulose-1 (cellulose tris(3,5-dimethylphenylcarbamate))

  • Mobile Phase Screening:

    • System A (Normal Phase): n-Hexane / IPA (90:10, v/v) + 0.1% DEA

    • System B (Normal Phase): n-Hexane / Ethanol (90:10, v/v) + 0.1% DEA

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 210-220 nm, as the molecule lacks a strong chromophore)

    • Injection Volume: 5-10 µL

  • Evaluation: Assess the chromatograms for any signs of separation. The system showing the most promising selectivity (even if not baseline resolved) should be selected for optimization.

Data Summary Table for Method Optimization

The following table illustrates how key parameters can be adjusted to optimize the separation, based on an initial result.

ParameterInitial ConditionOptimization Step 1Optimization Step 2Expected Outcome
Mobile Phase Hexane/IPA (90:10) + 0.1% DEAHexane/IPA (95:5) + 0.1% DEAHexane/IPA (95:5) + 0.1% DEAIncreased retention and selectivity
Flow Rate 1.0 mL/min1.0 mL/min0.7 mL/min Improved resolution
Temperature 25 °C25 °C15 °C Enhanced selectivity
Resolution (Rs) 1.21.6> 2.0Baseline separation

Visual Workflow and Diagrams

Method Development Workflow

The following diagram outlines a logical workflow for developing a robust chiral HPLC method.

MethodDevelopment cluster_screening Phase 1: Initial Screening cluster_optimization Phase 2: Optimization cluster_validation Phase 3: Validation Start Define Analyte Properties (Primary Amine) Screen_CSP Screen Polysaccharide CSPs (e.g., Amylose, Cellulose) Start->Screen_CSP Screen_MP Test Mobile Phase Systems (Hex/IPA, Hex/EtOH) + 0.1% DEA Screen_CSP->Screen_MP Screen_MP->Screen_CSP No Separation Optimize_MP Fine-tune Alcohol % Screen_MP->Optimize_MP Promising Selectivity? Optimize_Flow Adjust Flow Rate Optimize_MP->Optimize_Flow Optimize_Temp Optimize Temperature Optimize_Flow->Optimize_Temp Optimize_Temp->Optimize_MP No Check_Robustness Assess Robustness Optimize_Temp->Check_Robustness Rs > 1.5? Final_Method Final Validated Method Check_Robustness->Final_Method Troubleshooting Problem Poor Resolution (Rs < 1.5) Check_Additive Is 0.1% Basic Additive (e.g., DEA) Present? Problem->Check_Additive Add_Additive Action: Add 0.1% DEA to Mobile Phase Check_Additive->Add_Additive No Check_MP_Strength Is Retention Time Adequate (k' > 2)? Check_Additive->Check_MP_Strength Yes Add_Additive->Problem Decrease_Polarity Action: Decrease % Alcohol (e.g., from 10% to 5%) Check_MP_Strength->Decrease_Polarity No (k' is too low) Lower_Flow Action: Reduce Flow Rate (e.g., to 0.7 mL/min) Check_MP_Strength->Lower_Flow Yes Decrease_Polarity->Problem Lower_Temp Action: Decrease Temperature (e.g., to 15°C) Lower_Flow->Lower_Temp Screen_Columns Action: Screen Different CSPs Lower_Temp->Screen_Columns Still no improvement

Caption: Decision tree for troubleshooting poor resolution.

References

  • Benchchem. (n.d.). Troubleshooting guide for HPLC analysis of chiral compounds.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Separations. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Phenomenex. (n.d.). Lux Amylose-1 Chiral LC Columns.
  • Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC.
  • Ismail, D., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Ismail, D., et al. (2012). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. Analytica Chimica Acta, 736, 83-90.
  • Phenomenex. (n.d.). Lux Chiral HPLC Columns for Chiral Separation.
  • ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • LCGC International. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • ResearchGate. (n.d.). Separation of the enantiomers of chiral amines using the mobile phase with additive on Chiralpak AD.
  • International Journal of Pharmaceutical Research and Applications. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.
  • Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
  • HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • Labcompare.com. (n.d.). Lux Chiral HPLC Columns from Phenomenex.
  • ResearchGate. (n.d.). Memory effect of diethylamine mobile phase additive on chiral separations on polysaccharide stationary phases.
  • Sigma-Aldrich. (n.d.). Chiral Chromatography Frequently Asked Questions.
  • ResearchGate. (2014, September 17). How can I improve my chiral column resolution?.
  • Daicel Chiral Technologies. (2021, March 14). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • LabX. (n.d.). Phenomenex Lux Cellulose For Sale.
  • Phenomenex. (n.d.). Lux™.
  • Chromatography Forum. (2017, December 28). additives for chiral.
  • Daicel. (n.d.). Method development with CHIRALPAK IA: The new Daicel column with broad solvent versatility.
  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS.
  • Daicel. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK IA, CHIRALPAK IB & CHIRALPAK IC COLUMNS.
  • LCGC International. (n.d.). Application Notes: Chiral.
  • Daicel. (n.d.). Daicel Chiral HPLC Catalogue.pdf.
  • Daicel. (n.d.). Method development with CHIRALPAK® IA.
  • Molecules. (2020, April 21). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.
  • Reddit. (2023, April 6). Developing a chiral separation on HPLC in NP.
  • Benchchem. (n.d.). Overcoming challenges in the chiral separation of Imidapril enantiomers by HPLC.
  • Benchchem. (n.d.). Overcoming challenges in the chiral separation of Imidapril enantiomers by HPLC.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • Sigma-Aldrich. (n.d.). Basics of chiral HPLC.
  • SpringerLink. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020).
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Chiral Separation of Substituted Cyclohexenones.
  • ResearchGate. (n.d.). Chiral HPLC resolution of racemic compound (±)-2 into pure enantiomers.
  • ChiralTek. (n.d.). chiral columns . Retrieved from

  • Nature Communications. (2023, September 13). Chiral recognition of neutral guests by chiral naphthotubes with a bis-thiourea endo-functionalized cavity.
  • ResearchGate. (n.d.). Chiral HPLC for efficient resolution of enantiomers.
  • Scientific Reports. (2021, April 13). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers.

Sources

Technical Support Center: Minimizing Side Reactions During Deprotection of Fluorinated Amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the deprotection of fluorinated amine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who work with these challenging yet valuable compounds. The unique electronic properties imparted by fluorine can significantly influence the reactivity of neighboring functional groups, often leading to unexpected side reactions during standard deprotection procedures.

This resource provides in-depth, experience-driven answers to common problems, focusing on the "why" behind the troubleshooting steps. Our goal is to equip you with the knowledge to anticipate, diagnose, and solve issues, ensuring the integrity of your target molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Acid-Labile Protecting Groups (e.g., Boc)
Q1: I'm observing unexpected peaks in my LC-MS after TFA deprotection of a Boc-protected fluorinated amine. What are the likely side products?

A1: The primary cause of side products during trifluoroacetic acid (TFA)-mediated Boc deprotection is the formation of a reactive tert-butyl cation.[1][2] This electrophilic intermediate can alkylate nucleophilic sites on your molecule.[1][3] The presence of fluorine, especially on carbons alpha or beta to the amine, can exacerbate certain side reactions.

Common Side Products:

  • t-Butylation: The tert-butyl cation can alkylate electron-rich aromatic rings or other nucleophilic functional groups within your molecule.[1]

  • HF Elimination: Depending on the position of the fluorine atoms, the strongly acidic conditions can promote the elimination of hydrogen fluoride (HF), leading to unsaturated byproducts. This is particularly a risk for β-fluoroamines.[4]

  • Rearrangement Products: Fluorinated carbocations can be prone to rearrangement, leading to isomeric impurities.

Q2: How can I prevent t-butylation of my fluorinated compound during Boc deprotection?

A2: The most effective strategy is to use "scavengers" in your deprotection cocktail. Scavengers are nucleophilic agents that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[1][3]

Recommended Scavengers for TFA Deprotection:

ScavengerTarget Functionalities & NotesTypical Concentration (v/v)
Triisopropylsilane (TIS) General-purpose carbocation scavenger. Very effective and commonly used.[5] Can also reduce tryptophan residues if present.[6]2.5 - 5%
Triethylsilane (TES) Similar to TIS, an effective carbocation scavenger.[7]2.5 - 5%
Water Useful for suppressing t-butylation of tyrosine and tryptophan.2.5 - 5%
Thioanisole Effective for protecting methionine from alkylation and can help prevent oxidation.2.5 - 5%

Troubleshooting Workflow for Boc Deprotection:

Boc_Deprotection_Troubleshooting start Start: Boc-Protected Fluorinated Amine deprotection Deprotection with TFA start->deprotection analysis LC-MS/HPLC Analysis deprotection->analysis complete Reaction Complete & Clean analysis->complete Desired Product incomplete Incomplete Reaction analysis->incomplete Starting Material Remains side_products Side Products Observed analysis->side_products Unexpected Peaks troubleshoot_incomplete Troubleshoot Incomplete Reaction: - Increase TFA concentration - Extend reaction time - Increase temperature cautiously incomplete->troubleshoot_incomplete troubleshoot_side Troubleshoot Side Products: - Add scavengers (TIS, H₂O) - Lower temperature - Reduce reaction time side_products->troubleshoot_side troubleshoot_incomplete->deprotection Re-run troubleshoot_side->deprotection Re-run

Caption: Troubleshooting workflow for Boc deprotection.

Q3: I suspect HF is being formed during deprotection. What are the signs and how can I manage this?

A3: The formation of hydrofluoric acid (HF) is a serious safety concern and can also lead to product degradation.[8][9]

Signs of HF Formation:

  • Etching of Glassware: You may notice a frosted appearance on your glass reaction vessel. Never use glass for reactions where significant HF formation is anticipated. [8] Use plastic (e.g., polypropylene, PTFE) labware instead.

  • Complex Impurity Profile: HF can catalyze a range of side reactions, leading to a complex mixture of byproducts.

Mitigation Strategies:

  • Choice of Deprotection Conditions: Milder acidic conditions may suppress HF elimination. Consider using HCl in dioxane, which is often less aggressive than neat TFA.[10]

  • Scavengers: While not their primary purpose, some scavengers can react with HF. However, this is not a reliable method for neutralization.

  • Work-up Procedure: A careful aqueous work-up with a mild base (e.g., saturated sodium bicarbonate) is crucial to neutralize any acid, including HF.

Section 2: Hydrogenolysis-Labile Protecting Groups (e.g., Cbz)
Q4: My Cbz deprotection via catalytic hydrogenation is sluggish or incomplete for a fluorinated amine. Why is this happening?

A4: The presence of fluorine atoms, particularly on an aromatic ring or near the benzylic position of the Cbz group, can significantly impact the efficiency of catalytic hydrogenation.

Potential Causes for Incomplete Hydrogenolysis:

  • Catalyst Poisoning: Some organofluorine compounds can interact with the palladium catalyst surface, reducing its activity.

  • Steric Hindrance: Fluorine's van der Waals radius is larger than hydrogen's. Bulky fluoroalkyl groups near the reactive site can hinder access to the catalyst.

  • Electronic Effects: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the Cbz group, making it less susceptible to hydrogenolysis.

Troubleshooting Steps:

  • Increase Catalyst Loading: Gradually increase the weight percentage of Pd/C.

  • Increase Hydrogen Pressure: Use a Parr shaker or a similar apparatus to increase the hydrogen pressure.[11]

  • Change Catalyst: Pearlman's catalyst (Pd(OH)₂/C) is often more effective than Pd/C for reluctant substrates.

  • Use a Hydrogen Donor (Transfer Hydrogenolysis): Instead of H₂ gas, use a hydrogen donor like ammonium formate or cyclohexadiene.[12] This can sometimes be more effective for complex molecules.

Experimental Protocol: Transfer Hydrogenolysis of a Cbz-Protected Fluorinated Amine

  • Dissolve the Cbz-protected amine in a suitable solvent (e.g., methanol, ethanol).

  • Add 10 wt% Pd/C catalyst (typically 10-20% by weight relative to the substrate).

  • Add ammonium formate (3-5 equivalents) to the mixture.

  • Stir the reaction at room temperature or warm gently (40-50 °C) and monitor by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent and proceed with the work-up.

Q5: I'm concerned about defluorination during Cbz removal. Is this a common problem?

A5: While less common than with other methods, deconstructive fluorination or C-F bond cleavage can occur under certain hydrogenolysis conditions, especially with aliphatic fluorides.[13]

Factors Promoting Defluorination:

  • Aggressive Conditions: High catalyst loading, high hydrogen pressure, and elevated temperatures can increase the risk.

  • Substrate Structure: The stability of the C-F bond can be influenced by adjacent functional groups.

Minimizing Defluorination Risk:

  • Milder Conditions: Start with standard conditions (1 atm H₂, room temperature) before escalating.

  • Transfer Hydrogenolysis: This method is often milder and can reduce the risk of C-F bond cleavage.

  • Alternative Deprotection: If hydrogenolysis proves problematic, consider alternative methods for Cbz removal that do not involve hydrogenation, such as using strong acids like HBr in acetic acid, but be mindful of other acid-sensitive groups.[12][14]

Section 3: Orthogonal Protection Strategies
Q6: I have a complex fluorinated molecule with multiple amine and hydroxyl groups. How do I choose the right protecting group strategy to avoid side reactions?

A6: An orthogonal protection strategy is essential for complex molecules.[15][16] This involves using protecting groups that can be removed under distinct conditions without affecting each other.[15][17]

Example of an Orthogonal Strategy:

Functional GroupProtecting GroupDeprotection Condition
Primary Aliphatic Amine Boc (tert-Butyloxycarbonyl)Strong acid (TFA)[18][19]
Aromatic Amine Cbz (Carbobenzyloxy)Catalytic Hydrogenolysis (H₂/Pd-C)[12]
Hydroxyl Group TBDMS (tert-Butyldimethylsilyl)Fluoride source (TBAF)[20]
Carboxylic Acid Bn (Benzyl ester)Catalytic Hydrogenolysis (H₂/Pd-C)[15]

Logical Flow for Deprotection:

Orthogonal_Deprotection_Strategy start Fully Protected Fluorinated Molecule (Boc-Amine, Cbz-Amine, TBDMS-OH, Bn-Ester) step1 Step 1: Fluoride-mediated Deprotection Reagent: TBAF Removes: TBDMS start->step1 intermediate1 Intermediate 1 (Free OH) step1->intermediate1 step2 Step 2: Acid-mediated Deprotection Reagent: TFA with Scavengers Removes: Boc intermediate1->step2 intermediate2 Intermediate 2 (Free Aliphatic Amine) step2->intermediate2 step3 Step 3: Hydrogenolysis Reagent: H₂/Pd-C Removes: Cbz and Bn intermediate2->step3 final_product Final Deprotected Molecule step3->final_product

Caption: Orthogonal deprotection sequence.

By carefully selecting protecting groups from different "sets" (acid-labile, base-labile, hydrogenation-labile, fluoride-labile), you can selectively unmask functional groups for subsequent reactions while minimizing the risk of unintended side reactions on your fluorinated scaffold.[15][21]

References

  • Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International journal of peptide and protein research, 12(5), 258–268. [Link]

  • Wikipedia. (2023). Protecting group. In Wikipedia. [Link]

  • Pearson, D. A., Blanchette, M., McKee, M. L., & Guindon, C. A. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters, 30(20), 2739-2742. [Link]

  • Pearson, D., Blanchette, M., & Guindon, C. (1989). Trialkylsilanes as scavengers for the trifluoroacetic acid deblocking of protecting groups in peptide synthesis. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • Baran, P. S. (n.d.). Protecting Groups. Scripps Research. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • Carpino, L. A., et al. (1997). New Family of Base- and Nucleophile-Sensitive Amino-Protecting Groups. A Michael-Acceptor-Based Deblocking Process. Practical Utilization of the 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc) Group. Journal of the American Chemical Society, 119(42), 9915–9916. [Link]

  • Fiveable. (n.d.). Acid-Labile Protecting Groups Definition. [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. [Link]

  • Reddit. (2023, October 18). Boc De-protection. r/Chempros. [Link]

  • ResearchGate. (2015, April 14). How do I remove CBz of a primary amine compound and at the same time form a trifluoroacetate?[Link]

  • Gait, M. J., & Lehmann, C. (2001). A base-labile protecting group (fluorenylmethoxycarbonyl) for the 5'-hydroxy function of nucleosides. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.4. [Link]

  • Wuts, P. G. M. (2014). Acid-Labile Protecting Groups. Greene's Protective Groups in Organic Synthesis. [Link]

  • ResearchGate. (2025, August 4). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. [Link]

  • Lokey Lab Protocols. (2017, March 7). Protecting Groups. Wikidot. [Link]

  • Organic Chemistry Portal. (2025, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP. [Link]

  • Yale Environmental Health & Safety. (n.d.). Standard Operating Procedure - HYDROFLUORIC ACID. [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. [Link]

  • ResearchGate. (2025, August 10). Facile Deprotection of O -Cbz-Protected Nucleosides by Hydrogenolysis: An Alternative to O -Benzyl Ether-Protected Nucleosides. [Link]

  • Technical Disclosure Commons. (2025, August 12). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Peptide Science, 66(4), 211-236.
  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. [Link]

  • Fiveable. (n.d.). Fluoride-Mediated Deprotection Definition. [Link]

  • Li, Y., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(7), 2673–2677. [Link]

  • Ni, K., & O'Hagan, D. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 973–975. [Link]

  • ResearchGate. (2025, August 10). Mechanism of hydrofluoric acid formation in ethylene carbonate electrolytes with fluorine salt additives. [Link]

  • University of California, Santa Barbara. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Environment, Health & Safety. [Link]

  • MDPI. (2022, April 3). How to Clean and Safely Remove HF from Acid Digestion Solutions for Ultra-Trace Analysis. [Link]

  • Wang, J., et al. (2018). Deconstructive fluorination of cyclic amines by carbon-carbon cleavage. Science, 362(6416), 798-802. [Link]

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Validation & Comparative

Technical Guide: Trifluoroethoxy vs. Ethoxy Bioisosteres in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: LogP and Metabolic Stability Comparison: Trifluoroethoxy vs. Ethoxy Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In lead optimization, the substitution of an ethoxy group (-OCH₂CH₃ ) with a 2,2,2-trifluoroethoxy group (-OCH₂CF₃ ) is a strategic bioisosteric replacement used to modulate metabolic stability and physicochemical properties.

While both groups are sterically similar, the trifluoroethoxy moiety offers two distinct advantages:

  • Enhanced Metabolic Stability: The strong electron-withdrawing effect of the terminal –CF₃ group deactivates the adjacent methylene (–CH₂–) protons, significantly reducing the rate of CYP450-mediated O-dealkylation.

  • Modulated Lipophilicity & Basicity: The substitution typically increases LogP (lipophilicity) while simultaneously lowering the pKa of proximal amines due to the inductive (-I) effect. This pKa shift can critically influence LogD₇.₄ and membrane permeability.

Physicochemical Comparison: LogP and pKa

The introduction of fluorine atoms drastically alters the electronic landscape of the ether linkage. This section quantifies those changes.

Comparative Data Table
ParameterEthoxy (-OCH₂CH₃)Trifluoroethoxy (-OCH₂CF₃)Net Effect of Substitution
Hansch

Constant
~ +0.38~ +0.80 to +1.0

(Increased Lipophilicity)
Electronic Effect Electron Donating (+M)Weakly Donating (+M) / Strong Withdrawing (-I)Reduced electron density on ether oxygen
pKa (Aniline Analog) 5.3 (4-Ethoxyaniline)~ 4.0 – 4.2 (Predicted)

pKa

-1.1 to -1.3
(Reduced Basicity)
Bond Dissociation Energy

: ~96 kcal/mol

: ~99+ kcal/mol
Harder to abstract H atom (Metabolic Block)
The "Fluorine Effect" on pKa and LogD

The trifluoroethoxy group exerts a powerful inductive electron-withdrawing effect (-I) through the ether oxygen. Unlike the ethoxy group, which increases the basicity of an aniline nitrogen via resonance (+M), the trifluoroethoxy group dampens this effect.

  • Impact: If the molecule contains a basic amine (e.g., a piperidine or aniline), replacing ethoxy with trifluoroethoxy will lower the pKa of that amine by approximately 1.0–1.5 log units.

  • LogD Implication: If this shift moves the pKa closer to physiological pH (7.4), the fraction of unionized drug increases, potentially boosting membrane permeability (P_app) more than the intrinsic LogP change would suggest.

Metabolic Stability: Mechanism of Action

The primary metabolic liability of the ethoxy group is oxidative O-dealkylation catalyzed by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4).

Mechanism of Stabilization
  • Ethoxy Metabolism: The CYP450 oxo-iron species abstracts a hydrogen atom from the

    
    -carbon (the CH₂ next to oxygen). This forms a radical, which is hydroxylated to a hemiacetal, then spontaneously collapses to release acetaldehyde and the phenol/alcohol metabolite.
    
  • Trifluoroethoxy Blockade: The

    
    -fluorines (CF₃) are highly electronegative. They pull electron density away from the 
    
    
    
    -carbon, making the C-H bonds stronger (higher Bond Dissociation Energy) and the carbon less nucleophilic. This effectively "masks" the site from the electrophilic CYP450 active species.
Pathway Visualization

The following diagram illustrates the metabolic blockade achieved by the bioisosteric switch.

MetabolicPathway Ethoxy Ethoxy Analog (R-O-CH2-CH3) CYP_Attack CYP450 Attack (H-Abstraction) Ethoxy->CYP_Attack Rapid Radical Unstable Radical Intermediate CYP_Attack->Radical Hemiacetal Hemiacetal (R-O-CH(OH)-CH3) Radical->Hemiacetal Hydroxylation Metabolites Metabolites: R-OH + Acetaldehyde Hemiacetal->Metabolites Spontaneous Collapse TFE Trifluoroethoxy Analog (R-O-CH2-CF3) Block METABOLIC BLOCK (Electron Deficient C-H) TFE->Block Inductive Effect (-I) Stable Intact Drug (Excreted Unchanged) Block->Stable Resistant to Oxidation

Figure 1: Comparative metabolic fate of ethoxy vs. trifluoroethoxy substituents. The electron-withdrawing CF3 group prevents the initial hydrogen abstraction step required for dealkylation.

Experimental Protocols

To validate the stability and lipophilicity differences in your specific scaffold, use the following standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of the ethoxy and trifluoroethoxy pairs.
  • Preparation:

    • Prepare 10 mM stock solutions of both compounds in DMSO.

    • Thaw Liver Microsomes (Human/Rat) on ice. Protein concentration target: 0.5 mg/mL.

  • Incubation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Pre-incubation: Mix microsomes and test compound (1 µM final) for 5 min at 37°C.

    • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling:

    • Take aliquots (50 µL) at T = 0, 5, 15, 30, and 60 minutes.

    • Quench: Immediately dispense into 150 µL ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C) to pellet proteins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot ln(% remaining) vs. time. Slope =

      
      .
      
    • 
      .
      
    • 
      .
      
Protocol B: LogP Determination (HPLC Method)

Objective: Measure lipophilicity without requiring large compound quantities (OECD 117 guideline adapted).

  • System: HPLC with C18 column (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Isocratic Methanol/Water (75:25) buffered to pH 7.4 (for LogD) or unbuffered (for LogP of neutrals).

  • Calibration:

    • Inject a mixture of 5-6 reference standards with known LogP values (e.g., Toluene, Naphthalene, Triphenylene).

    • Calculate capacity factor

      
      .
      
    • Construct calibration curve:

      
      .
      
  • Measurement:

    • Inject Ethoxy and Trifluoroethoxy analogs.

    • Calculate LogP using the regression equation.

    • Note: For ionizable amines, ensure mobile phase pH is at least 2 units away from pKa to measure true LogP (neutral species), or measure at pH 7.4 for LogD.

References
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. 1

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link

  • Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69, 345–361. 2

  • BenchChem. (2025). A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group. 3

Sources

Publish Comparison Guide: Characterization of [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical document for medicinal chemists and structural biologists. It synthesizes established NMR principles with specific data relevant to fluorinated cyclohexane systems.

Executive Summary

The incorporation of the 2,2,2-trifluoroethoxy motif into saturated heterocycles is a high-value strategy in modern drug design. It serves as a bioisostere for standard alkoxy groups while simultaneously blocking metabolic soft spots (CYP450 oxidation) and modulating lipophilicity (


).

However, the efficacy of [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine depends strictly on its stereochemistry. The cis and trans isomers display drastically different spatial vectors for the amine pharmacophore. This guide provides a definitive protocol for distinguishing these isomers using NMR spectroscopy, supported by comparative data against non-fluorinated alternatives.

Structural Analysis & Causality

The cyclohexane ring exists primarily in a chair conformation.[1] For 1,2-disubstituted cyclohexanes, the relative orientation of substituents dictates the thermodynamic stability and the NMR coupling constants (


 values).
  • Trans-Isomer (1R,2R / 1S,2S): Typically adopts a diequatorial conformation to minimize 1,3-diaxial interactions. This locks the methanamine and trifluoroethoxy groups into a rigid, extended vector.

  • Cis-Isomer (1R,2S / 1S,2R): Must adopt an axial-equatorial conformation. This introduces flexibility and a "bent" vector, often allowing for intramolecular hydrogen bonding between the amine and the ether oxygen.

Decision Logic for Stereochemical Assignment

The following decision tree outlines the logical flow for assigning stereochemistry based on experimental NMR data.

G Start Crude Product [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine H1_Signal Analyze H-2 Proton Signal (CHO-CF3 attachment point) Start->H1_Signal Coupling Measure Vicinal Coupling (³J_H1,H2) H1_Signal->Coupling LargeJ ³J ≈ 10-12 Hz (Axial-Axial) Coupling->LargeJ SmallJ ³J ≈ 2-5 Hz (Axial-Equatorial) Coupling->SmallJ Trans TRANS Isomer (Diequatorial Conformation) LargeJ->Trans Cis CIS Isomer (Axial/Equatorial) SmallJ->Cis NOE Confirm with NOESY (1,3-Diaxial correlations) Trans->NOE Validation Cis->NOE Validation

Figure 1: Stereochemical assignment workflow based on Karplus relationship principles.

Experimental Protocols

Synthesis Context (Brief)

The characterization data below assumes the product was synthesized via the ring-opening of cyclohexene oxide (or an aziridine analog) with 2,2,2-trifluoroethanol under basic conditions (e.g.,


), followed by nitrile reduction or amine deprotection. This route typically yields the trans isomer as the major product due to the 

-like anti-attack mechanism [1]. The cis isomer is often accessed via inversion (Mitsunobu) or specific reductive amination sequences.
NMR Acquisition Protocol

To ensure reproducible data, follow this self-validating protocol:

  • Solvent Selection: Use DMSO-

    
      rather than 
    
    
    
    if possible.[2] DMSO slows proton exchange, often allowing observation of the amine (
    
    
    ) protons and reducing conformational flipping rates.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Experiments:

    • 1D

      
       (64 scans minimum for high resolution of multiplets).
      
    • 1D

      
       (Non-decoupled to observe 
      
      
      
      , then decoupled).
    • 2D COSY (To trace the spin system from the methanamine

      
       to the ring protons).
      

Comparative Characterization Data

The following data compares the Trans isomer (usually the desired "linear" building block) against the Cis isomer.

Table 1: NMR Distinctions (400 MHz, DMSO- )

Note: Chemical shifts (


) are representative of the core scaffold. Exact values may shift 

0.2 ppm depending on concentration and specific salt forms (HCl vs Free Base).
FeatureTrans-Isomer (Diequatorial)Cis-Isomer (Axial/Equatorial)Mechanistic Explanation
H-2 (Ether methine)

3.10 – 3.25 ppm (td)

3.40 – 3.60 ppm (q/m)
Shielding: Axial protons (Trans) are generally more shielded than equatorial protons (Cis).[2]
Coupling (

)
10.5 – 12.0 Hz 2.5 – 4.5 Hz Karplus Eq: Trans

dihedral angle

(large

). Cis angle

(small

).
H-1 (Amine methine)

2.40 – 2.60 ppm (m)

2.80 – 3.00 ppm (m)
Similar shielding effects as H-2.

Protons

4.10 ppm (q,

Hz)

4.12 ppm (q,

Hz)
The trifluoroethyl group is freely rotating; shifts are similar, but NOE correlations differ.
Table 2: and NMR Profiles
NucleusSignalTrans-IsomerCis-IsomerNotes


-74.2 ppm (t)-74.5 ppm (t)Triplet splitting arises from coupling to the adjacent

.[2] Shift difference is subtle but reproducible.


(Ether)

ppm

ppm
Equatorial carbons (Trans substituent) are typically downfield of axial carbons.


(Amine)

ppm

ppm
Steric compression in the cis isomer (gauche interactions) causes upfield shifts (

-effect).

Performance Comparison: Why Trifluoroethoxy?

When selecting this building block over alternatives, the metabolic and physicochemical profile is the deciding factor.

Table 3: Functional Comparison with Alternatives
PropertyTrifluoroethoxy Analog (Target)Ethoxy Analog (Alternative)Implication for Drug Design
Metabolic Stability High LowThe

group blocks O-dealkylation by CYP450 enzymes.[2] The C-F bond strength prevents oxidative attack [2].[3]
Lipophilicity (

)
+0.5 to +0.8 vs Ethoxy BaselineFluorine increases lipophilicity, improving membrane permeability and blood-brain barrier (BBB) penetration.
Conformation Rigid FlexibleThe dipole of the

bond can induce specific conformational preferences (gauche effect) not seen in the ethoxy analog.
pKa (Amine)


The electron-withdrawing ether reduces the basicity of the amine slightly, potentially improving solubility at physiological pH.

Advanced Validation: NOESY/ROESY

If 1D coupling constants are ambiguous (e.g., due to signal overlap), 2D NOESY is the "gold standard" validation step.

  • Trans-Isomer: Look for strong correlations between H-1 and H-3/H-5 (axial) . This confirms H-1 is axial.

  • Cis-Isomer: Look for correlations between H-1 and H-2 . In the cis form, these protons are closer in space (equatorial/axial) compared to the trans diaxial arrangement.

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for cyclohexane coupling constants).
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

Sources

A Researcher's Guide to Lipophilicity Assessment of Fluorinated Cyclohexyl Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the strategic modulation of a molecule's physicochemical properties is paramount to achieving desirable pharmacokinetics and pharmacodynamics. Among the most critical of these properties is lipophilicity, which governs a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] The cyclohexyl scaffold, a saturated carbocycle, is a prevalent motif in medicinal chemistry, prized for its three-dimensional character that allows for the exploration of chemical space beyond the "flatland" of aromatic rings. When combined with fluorine, the most electronegative element, the resulting fluorinated cyclohexyl scaffolds offer a powerful toolkit for fine-tuning molecular properties.[2][3]

This guide provides an in-depth comparison of the lipophilicity of fluorinated cyclohexyl scaffolds against their non-fluorinated counterparts. We will delve into the nuanced effects of fluorination, present supporting experimental data, and provide a validated protocol for accurate lipophilicity determination, empowering researchers to make informed decisions in their lead optimization campaigns.

The Dichotomy of Fluorine's Influence on Lipophilicity

Fluorine's impact on lipophilicity is complex and often counterintuitive. While the replacement of a hydrogen atom with a fluorine atom increases the molecule's surface area and can enhance lipophilicity in some contexts, the powerful inductive effect of the C-F bond often dominates, creating a strong local dipole moment.[4][5] This polarization can lead to a net decrease in overall lipophilicity (logP), a desirable outcome in many drug discovery programs aiming to mitigate issues associated with high lipophilicity, such as poor solubility and metabolic instability.[2][6]

The effect is not merely additive; it is highly dependent on the number, position, and stereochemistry of the fluorine atoms on the cyclohexane ring.[7][8] As we will explore, strategic placement of fluorine can lead to dramatic shifts in a molecule's physicochemical profile.

Comparative Analysis: Experimental Lipophilicity Data

The most direct way to understand the impact of fluorination is through the analysis of experimental data. The octanol-water partition coefficient (logP) is the gold standard measure of lipophilicity for neutral compounds.[9][10] The following table summarizes experimentally determined logP values for a series of phenylcyclohexane derivatives, illustrating the profound effect of increasing fluorination on the cyclohexyl ring.

CompoundStructureExperimental logPΔlogP (vs. Phenylcyclohexane)Reference
PhenylcyclohexaneC₆H₅-C₆H₁₁5.00[11]
Phenyl di-fluorocyclohexaneC₆H₅-C₆H₉F₂4.0-1.0[11]
Phenyl tri-fluorocyclohexaneC₆H₅-C₆H₈F₃3.5-1.5[11]
Phenyl all-cis tetra-fluorocyclohexaneC₆H₅-C₆H₇F₄2.6-2.4[11]

Analysis of Trends:

The data clearly demonstrates that for the phenylcyclohexane scaffold, increasing the degree of fluorination systematically and significantly lowers the lipophilicity. The introduction of just two fluorine atoms reduces the logP by a full unit. Most striking is the all-cis tetra-fluorocyclohexane derivative, which exhibits a logP reduction of 2.4 units compared to its non-fluorinated parent.[11] This substantial increase in polarity highlights the power of using polyfluorinated motifs to modulate a compound's properties and escape highly lipophilic chemical space.[6][11] This trend underscores that the collective inductive effects of multiple C-F bonds create a highly polarized, and therefore more hydrophilic, face on the cyclohexane ring.

Methodologies for Lipophilicity Determination

Accurate assessment of lipophilicity is crucial. While computational models (cLogP) are useful for initial estimations, their accuracy can be limited, especially for complex or novel fluorinated structures where experimental data is sparse.[12][13][14] Therefore, experimental determination remains the benchmark.

  • Shake-Flask Method: Long considered the "gold standard," this method directly measures the partitioning of a compound between n-octanol and water at equilibrium.[9][15] Its primary advantage is accuracy. However, it is labor-intensive, time-consuming, and requires a relatively large amount of pure compound, making it less suitable for high-throughput screening.[16][17]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most widely used indirect method for determining lipophilicity.[15][18] It is rapid, requires very small sample quantities, is tolerant of impurities, and can be automated for high-throughput analysis.[10][19] The method is based on the strong correlation between a compound's retention time on a non-polar stationary phase and its known logP value.[20] Given its practicality in a drug discovery setting, we provide a detailed protocol below.

Experimental Protocol: Lipophilicity Determination by RP-HPLC

This protocol provides a robust, self-validating system for determining logP values. The causality behind each step is explained to ensure both technical accuracy and a deep understanding of the process.

Workflow Overview

HPLC_Workflow cluster_prep Phase 1: Preparation & Calibration cluster_cal_run Phase 2: Calibration Run cluster_analysis Phase 3: Data Analysis cluster_sample_run Phase 4: Sample Analysis P1 Prepare Mobile Phase (e.g., Methanol/Water) P3 Equilibrate HPLC System with Mobile Phase P1->P3 P2 Select & Prepare Calibration Standards (Compounds with known logP) C1 Inject Standard 1 P2->C1 P3->C1 System Ready S1 Inject Test Compound (in triplicate) P3->S1 C2 Measure Retention Time (tR) & Dead Time (t0) C1->C2 C3 Calculate Capacity Factor log(k') = log((tR - t0) / t0) C2->C3 C4 Repeat for All Standards (n ≥ 5, in triplicate) C3->C4 A1 Plot Calibration Curve (log(k') vs. Known logP) C4->A1 Calibration Data A2 Perform Linear Regression (Ensure R² > 0.95) A1->A2 Validate Linearity S4 Determine Experimental logP from Calibration Curve Equation A2->S4 Calibration Equation S2 Measure Retention Time (tR) S1->S2 S3 Calculate log(k') for Test Compound S2->S3 S3->S4

Step-by-Step Methodology
  • Preparation of Mobile Phase and Standards:

    • Action: Prepare a binary mobile phase using HPLC-grade methanol and purified water (e.g., 60:40 v/v). Degas the solution thoroughly.[18]

    • Causality: A binary mixture is required because using 100% water can cause "phase collapse" on C18 columns, leading to poor reproducibility.[15] Methanol is an excellent organic modifier as it forms a monolayer on the stationary phase that mimics the hydrogen-bonding environment of n-octanol.[19]

    • Action: Prepare stock solutions of at least 5-7 calibration standards with accurately known logP values spanning the expected range of your test compound.

    • Causality: The calibration standards are the foundation of this indirect method. Their known properties are used to build the model (the calibration curve) that will be used to determine the unknown logP of the test compound.[10]

  • System Setup and Equilibration:

    • Action: Use a standard C18 reversed-phase column. Set a constant flow rate (e.g., 1.0 mL/min) and allow the mobile phase to run through the system for at least 20-30 minutes, or until a stable baseline is achieved.

    • Causality: Equilibration ensures that the stationary phase is fully saturated with the mobile phase, which is critical for achieving reproducible retention times. The C18 (octadecylsilyl) stationary phase is a non-polar hydrocarbon, which retains compounds based on their hydrophobicity.

  • Calibration:

    • Action: Inject a small volume (e.g., 10 µL) of each calibration standard in triplicate. Inject a solution of a void volume marker (e.g., sodium nitrate or uracil) to determine the column dead time (t₀).[15][20]

    • Causality: Triplicate injections are essential for ensuring the precision of the retention time measurements and validating the stability of the system.[15] The dead time (t₀) represents the time it takes for an unretained compound to pass through the column and is crucial for calculating the capacity factor.

    • Action: For each standard, calculate the capacity factor (k') using the formula: k' = (tᵣ - t₀) / t₀, where tᵣ is the retention time of the standard.

    • Causality: The capacity factor normalizes the retention time, providing a measure of how much longer a compound is retained on the stationary phase compared to an unretained compound. It is a more fundamental measure of retention than tᵣ alone.

    • Action: Plot the logarithm of the capacity factor (log k') against the known literature logP value for each standard. Perform a linear regression on the data.

    • Trustworthiness: A valid calibration curve must show a strong linear correlation, with a coefficient of determination (R²) of >0.95. This confirms that the retention mechanism is directly and predictably related to lipophilicity under the chosen conditions.

  • Analysis of Test Compound:

    • Action: Prepare a solution of your fluorinated cyclohexyl compound at a similar concentration to the standards. Inject it in triplicate under the identical HPLC conditions.

    • Action: Measure the average retention time (tᵣ) and calculate the log k' value for your test compound.

    • Action: Using the equation of the line from your calibration curve (y = mx + c, where y = log k' and x = logP), calculate the experimental logP of your test compound.

Conclusion and Outlook

The incorporation of fluorine into cyclohexyl scaffolds is a highly effective and nuanced strategy for modulating lipophilicity in drug discovery. As demonstrated by experimental data, polyfluorination, particularly in an all-cis ("Janus-face") arrangement, can dramatically increase the polarity of the scaffold, providing a powerful tool to optimize ADME properties.[6][11]

While computational tools offer valuable predictions, this guide emphasizes the continued importance of empirical measurement. The RP-HPLC method, when performed with a robust and validated protocol, provides researchers with a reliable and efficient means to quantify lipophilicity. By understanding the causal principles behind the experimental choices and ensuring the self-validating nature of the workflow, scientists can confidently generate the high-quality data needed to guide the rational design of next-generation therapeutics.

References

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • LogP—Making Sense of the Value. ACD/Labs. [Link]

  • Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • LogP/D. Cambridge MedChem Consulting. [Link]

  • Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. [Link]

  • Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry. [Link]

  • Measured²⁰ log P values for compounds selectively fluorinated... ResearchGate. [Link]

  • LogP / LogD shake-flask method. Protocols.io. [Link]

  • Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. PMC - NIH. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PMC. [Link]

  • Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. MDPI. [Link]

  • Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PMC - PubMed Central. [Link]

  • Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Blackthorn AI. [Link]

  • Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. PubMed. [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]

  • The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

  • Practical methods for the measurement of log P for surfactants. ResearchGate. [Link]

  • Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. PubMed. [Link]

  • Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. PubMed. [Link]

  • Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. University of Lincoln. [Link]

  • Fluorinated Cycloalkyl Building Blocks for Drug Discovery. PubMed. [Link]

  • Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. ACS Publications. [Link]

  • Calculated logP against the experimental values for n-alkanes... ResearchGate. [Link]

  • Fluorine in drug discovery: Role, design and case studies. Preprints.org. [Link]

  • Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. ResearchGate. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC. [Link]

  • Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Psychoactif. [Link]

  • Some examples of experimentally reported fluorinated cyclohexanes. ResearchGate. [Link]

  • The use of bioisosteric groups in lead optimization. ResearchGate. [Link]

  • Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry. [Link]

  • Comparison of the changes in Log P of selected alkyl and fluoroalkyl... ResearchGate. [Link]

  • Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed. [Link]

  • The Effects on Lipophilicity of Replacing Oxygenated Functionality with Their Fluorinated Bioisosteres. ChemRxiv. [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. [Link]

  • cLogP Calculation - Osiris Property Explorer. Organic Chemistry Portal. [Link]

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The Trifluoroethoxy Group in Amine-Containing Scaffolds: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoroethoxy (-OCH₂CF₃) moiety has garnered significant interest for its ability to modulate the physicochemical and pharmacological properties of bioactive molecules, particularly those containing amine functionalities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of trifluoroethoxy amines, offering experimental data and mechanistic insights for researchers, scientists, and drug development professionals.

The introduction of a trifluoroethoxy group can profoundly influence a compound's metabolic stability, lipophilicity, and binding interactions with its biological target.[1][2] This is primarily due to the strong electron-withdrawing nature of the trifluoromethyl group, which can alter the pKa of nearby amines and influence hydrogen bonding capabilities.[3] Furthermore, the C-F bond is exceptionally strong, rendering the moiety resistant to metabolic degradation.[1]

Comparative Analysis of Trifluoroethoxy Amines in Different Therapeutic Areas

To illustrate the impact of the trifluoroethoxy group on the SAR of amine-containing compounds, we will delve into specific case studies from different therapeutic areas.

Case Study 1: Modulators of G-Protein Coupled Receptors (GPCRs) - GPR41

A study on tetrahydroquinolone derivatives as modulators of GPR41, a receptor for short-chain fatty acids, provides a compelling example of how subtle changes to a fluorinated substituent can dramatically alter pharmacological activity.[4]

Key Findings:

  • A lead compound bearing a 2-(trifluoromethoxy)benzene group displayed antagonistic activity at GPR41.

  • Replacement of the trifluoromethoxy group with di- or trifluorobenzene moieties resulted in a switch to agonistic activity, with potency comparable to a known agonist, AR420626.[4]

This striking switch from antagonism to agonism highlights the critical role of the electronic and steric properties of the fluorinated substituent in defining the interaction with the receptor.

Data Summary: GPR41 Modulator Activity

Compound/ModificationAryl GroupActivityPotency
Lead Compound2-(Trifluoromethoxy)benzeneAntagonist-
Analog 1DifluorobenzeneAgonistComparable to AR420626
Analog 2TrifluorobenzeneAgonistComparable to AR420626

This data underscores that the trifluoroethoxy group is not merely a metabolically stable surrogate for a methoxy group but can impart unique pharmacological properties. The strong inductive effect of the trifluoromethoxy group likely alters the conformation of the ligand in the binding pocket, leading to a non-productive interaction for receptor activation.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Caption: GPR41 modulator SAR.

Case Study 2: Kinase Inhibitors - Cyclin-Dependent Kinase 2 (CDK2)

In the realm of oncology, kinase inhibitors are a critical class of therapeutics. A study on sulfonamide-based purine inhibitors of CDK2 explored the impact of various substituents on inhibitory potency. While this study did not directly feature a trifluoroethoxy-amine, it utilized a 2,2,2-trifluoroethoxysulfonate as a synthetic intermediate, highlighting the utility of this group in synthesis.[5] More broadly, the principles of steric and electronic effects of fluorinated groups are highly relevant to the SAR of amine-containing kinase inhibitors.

For instance, in the development of inhibitors for proline-rich tyrosine kinase 2 (PYK2), a series of diaminopyrimidines were synthesized and evaluated.[2] The study demonstrated that strategic placement of trifluoromethyl groups on a pyrimidine scaffold was crucial for achieving potency and selectivity over the related focal adhesion kinase (FAK).

General SAR Principles for Trifluoroethoxy Groups in Kinase Inhibitors:

  • Increased Metabolic Stability: The trifluoroethoxy group can block potential sites of metabolism, a common strategy to improve the pharmacokinetic profile of kinase inhibitors.[1]

  • Modulation of Lipophilicity: The lipophilic nature of the trifluoroethoxy group can enhance cell permeability and target engagement.[1]

  • Specific Binding Interactions: The fluorine atoms can participate in favorable interactions, such as hydrogen bonds or halogen bonds, with amino acid residues in the ATP-binding pocket of the kinase.

dot graph [fontname="Arial", fontsize=10]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Caption: Trifluoroethoxy group effects on kinase inhibitors.

Experimental Protocols

General Procedure for the Synthesis of Trifluoroethoxylated Anilines

The synthesis of trifluoroethoxylated anilines often serves as a crucial first step in the preparation of more complex bioactive molecules. A common method involves the nucleophilic aromatic substitution of a suitable fluoro- or nitro-substituted benzene with 2,2,2-trifluoroethanol.

Step-by-Step Methodology:

  • Reactant Preparation: To a solution of the starting substituted benzene (e.g., 4-fluoronitrobenzene) (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 2,2,2-trifluoroethanol (1.2 eq).

  • Base Addition: Add a strong base, such as sodium hydride (NaH) (1.2 eq) or potassium carbonate (K₂CO₃) (2.0 eq), portion-wise at 0 °C to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • Reduction of Nitro Group (if applicable): If the starting material was a nitrobenzene derivative, the nitro group can be reduced to an amine using standard conditions, such as catalytic hydrogenation (H₂, Pd/C) or reduction with a metal in acidic media (e.g., SnCl₂ in HCl).

Synthesis_Workflow

Caption: Synthesis of trifluoroethoxylated anilines.

In Vitro Kinase Inhibition Assay

The inhibitory activity of synthesized compounds against a specific kinase can be determined using a variety of commercially available assay kits, such as the ADP-Glo™ Kinase Assay.

Protocol Outline:

  • Reagent Preparation: Prepare solutions of the kinase enzyme, the appropriate substrate, ATP, and the test compounds at various concentrations in the kinase buffer.

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction by adding the kinase, substrate, ATP, and the test compound. Include appropriate controls (no inhibitor, no enzyme).

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add the Kinase Detection Reagent to convert the ADP generated during the kinase reaction to ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]

Conclusion

The incorporation of a trifluoroethoxy group into amine-containing molecules is a powerful strategy in drug discovery. As demonstrated, this moiety can significantly impact the pharmacological profile of a compound, leading to enhanced metabolic stability, modulated lipophilicity, and unique binding interactions. The case studies presented herein illustrate that the trifluoroethoxy group is more than a simple bioisostere for a methoxy or ethoxy group; it can be a key determinant of a molecule's biological activity, even switching a compound from an antagonist to an agonist. A thorough understanding of the SAR of trifluoroethoxy amines, supported by robust experimental data, is essential for the rational design of the next generation of therapeutic agents.

References

  • Griffin, R. J., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 8(15), 3546-3561. [Link]

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]

  • ResearchGate. (2025). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. [Link]

  • Zaręba, P., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society, 87(10), 1147-1164. [Link]

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  • Kulkarni, V. M., et al. (2007). 2D-QSAR of arylpiperazines as 5-HT1A receptor agonists. Indian Journal of Pharmaceutical Sciences, 69(1), 55. [Link]

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  • Acta Crystallographica Section E. (2011). 4-Methoxy-3-(trifluoromethyl)aniline. E67(Pt 12), o3229. [Link]

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  • Yulain, T. T., et al. (2024). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. Pharmaceuticals, 17(4), 450. [Link]

  • Manglik, A., & Shoichet, B. K. (2017). Discovery of new GPCR ligands to illuminate new biology. eScholarship, University of California. [Link]

  • Chiodi, D., & Ishihara, Y. (2023). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 14(6), 1033-1044. [Link]

  • Tang, Z., et al. (2020). Structural basis for pharmacological modulation of the TRPC6 channel. eLife, 9, e53311. [Link]

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  • Chen, X., et al. (2023). GPCR-G protein selectivity revealed by structural pharmacology. Acta Pharmacologica Sinica, 44(1), 31-41. [Link]

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Safety Operating Guide

[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Action

[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine is a bifunctional fluorinated building block containing a primary amine and a trifluoroethoxy ether. Proper disposal requires strict adherence to Halogenated Organic Waste protocols due to the stability of the C-F bond and the potential for Hydrogen Fluoride (HF) generation during combustion.

Core Directive:

  • NEVER dispose of this compound down the drain.[1]

  • NEVER mix with acidic waste streams (Exothermic/Fume risk).[2]

  • ALWAYS segregate into Halogenated waste containers.

Chemical Profile & Risk Assessment

To dispose of a chemical safely, one must understand its reactive potential. This molecule presents a "Dual-Hazard" profile that dictates its waste stream.

FeatureChemical MoietyHazard ImplicationWaste Classification
Basicity Primary Amine (

)
Corrosive (pH > 12). Reacts violently with acids. Can form explosive N-oxides with strong oxidizers.D002 (Corrosive)
Halogenation Trifluoroethoxy (

)
Thermal Stability. Combustion generates toxic HF gas. Requires scrubbed incineration.Halogenated Organic
Flammability Cyclohexyl RingCombustible. Likely Flash Point < 60°C (estimated based on congeners).D001 (Ignitable)
The "Why" Behind the Protocol

Standard organic waste incineration operates at temperatures sufficient to burn hydrocarbons. However, fluorinated compounds possess high thermal stability.[3] If incinerated in a standard kiln without caustic scrubbers, the fluorine atoms convert to Hydrogen Fluoride (HF) gas rather than benign salts. HF is highly corrosive to incinerator linings and toxic to the environment. Therefore, you must flag this waste as "Halogenated" so it is routed to a specialized high-temperature facility.

Step-by-Step Disposal Procedure

Phase 1: Pre-Disposal Stabilization

Before moving the material to waste, ensure it is stable.

  • Quenching (If Reactive): If the material is in a reaction mixture with residual acid chlorides or active esters, quench cautiously with dilute NaOH or bicarbonate before transfer to the waste container.

  • pH Check: Ensure the waste solution is Basic (pH > 9). If acidic, the amine exists as a salt; while safer, it should still be treated as halogenated organic waste.

Phase 2: Segregation (The Critical Step)

You must use the Halogenated Waste Stream .

  • Do Not Mix With: Non-halogenated solvents (Acetone, Ethanol, Hexane) unless your facility explicitly allows commingling (rare).

  • Do Not Mix With: Aqueous Acid waste (Violent exotherm).

  • Do Not Mix With: Oxidizers (Peroxides, Nitric Acid).

Phase 3: Container Selection & Labeling
  • Material: High-Density Polyethylene (HDPE) is preferred.

    • Reasoning: Amines can etch glass over long periods, and if any degradation releases fluoride ions, glass integrity is compromised. HDPE is resistant to both bases and fluorides.

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC"[4]

    • Constituents: List "[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine" explicitly. Do not use abbreviations.

    • Hazard Checkbox: [x] Flammable, [x] Corrosive, [x] Toxic.[5]

Decision Logic & Workflow

The following diagram illustrates the decision process for disposing of this specific compound and its mixtures.

DisposalWorkflow Start Waste Source: [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine StateCheck Is it Pure or a Mixture? Start->StateCheck MixtureType Identify Co-Solvents StateCheck->MixtureType Liquid Mixture HaloWaste Stream A: Halogenated Organic (HDPE Container) StateCheck->HaloWaste Pure Liquid SolidWaste Solid Waste (Debris/Wipes) Double Bagged -> Incineration StateCheck->SolidWaste Contaminated Solids IsAcidic Is the Mixture Acidic? MixtureType->IsAcidic Neutralize Neutralize carefully (Exothermic Risk) IsAcidic->Neutralize Yes StreamSelect Select Waste Stream IsAcidic->StreamSelect No (Basic/Neutral) Neutralize->StreamSelect StreamSelect->HaloWaste Contains >1% Halogens

Figure 1: Decision matrix for segregating fluorinated amine waste. Note the critical check for acidity to prevent container pressurization.

Spill Response Protocol (Small Scale < 500mL)

If a spill occurs in the laboratory:

  • Evacuate & Ventilate: The amine vapor is likely a respiratory irritant. Clear the immediate area.

  • PPE: Wear butyl rubber or nitrile gloves, safety goggles, and a lab coat.

  • Absorb: Use Vermiculite or Dry Sand .

    • Warning: Do not use paper towels as the primary absorbent for concentrated amines, as they can react or overheat.

  • Collect: Scoop absorbed material into a wide-mouth HDPE jar.

  • Clean: Wipe the surface with dilute acetic acid (vinegar) to neutralize residual amine, followed by water and soap.

  • Disposal: Label the debris jar as "Solid Hazardous Waste - Halogenated/Corrosive."

Regulatory References & Grounding

  • US EPA (40 CFR 261.31): Definition of F-List wastes and requirements for halogenated solvent segregation.

    • Source:

  • Prudent Practices in the Laboratory (NRC): Guidelines for handling amines and fluorinated compounds.

    • Source:

  • Combustion of Fluorinated Compounds: Technical data on HF formation during incineration.

    • Source:

  • ACS Guide to Chemical Spill Response: Protocols for basic (amine) spills.

    • Source:

Final Note from the Senior Scientist

Treat the fluorine content as the primary disposal driver and the amine content as the primary immediate safety hazard. By segregating this into the halogenated stream, you ensure the destruction of the C-F bond without damaging facility infrastructure or releasing HF into the atmosphere.

Sources

Navigating the Safe Handling of [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers at the forefront of pharmaceutical innovation, the synthesis and application of novel chemical entities are daily realities. Among these, fluorinated compounds are of particular interest for their unique properties. This guide provides essential safety and handling protocols for [2- (2,2,2-Trifluoroethoxy)cyclohexyl]methanamine, a compound with potential applications in drug development. Given the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes information from structurally similar compounds, namely cyclohexylamine derivatives and fluorinated ethers, to provide a robust framework for its safe management in the laboratory.

Hazard Identification and Risk Assessment: A Proactive Approach

[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine combines a cyclohexylamine scaffold with a trifluoroethoxy side chain. This unique structure necessitates a careful consideration of the hazards associated with both moieties.

  • Cyclohexylamine Core: The foundational cyclohexylamine structure suggests that this compound is likely to be corrosive and a skin and eye irritant.[1] Amines, in general, are known to be respiratory irritants and can be harmful if inhaled or absorbed through the skin.[2]

  • Trifluoroethoxy Group: The presence of the 2,2,2-trifluoroethoxy group introduces additional considerations. Fluorinated organic compounds can be thermally unstable and may decompose upon heating to release hazardous substances, including hydrogen fluoride (HF), a highly corrosive and toxic gas.[3][4]

A thorough risk assessment should be conducted before any handling of this compound. This assessment should consider the quantities being used, the nature of the experimental procedures, and the potential for aerosol generation or elevated temperatures.

Engineering Controls: The First Line of Defense

To minimize exposure, all work with [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine should be performed within a certified chemical fume hood with good ventilation.[5] This is crucial to prevent the inhalation of any vapors or potential decomposition products. An eyewash station and a safety shower must be readily accessible in the immediate work area.[6]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection and proper use of PPE are critical for preventing direct contact with the chemical. The following PPE is mandatory when handling [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine:

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
Skin and Body Protection A flame-resistant lab coat should be worn at all times. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or suit is recommended.[5]
Hand Protection The selection of appropriate gloves is paramount. Due to the complex nature of the molecule, a single glove material may not offer prolonged protection. Double gloving is recommended. Nitrile gloves provide good short-term splash protection against many chemicals, but their resistance to amines can be poor.[8] Therefore, a combination of a nitrile inner glove and a more robust outer glove, such as neoprene or butyl rubber, should be considered, especially for extended handling.[9] Always inspect gloves for any signs of degradation before and during use and change them immediately upon any sign of contamination.[10]
Respiratory Protection When engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[2][10]

PPE Selection Workflow

PPE_Selection cluster_assessment Risk Assessment cluster_ppe PPE Selection Assess_Task Assess Task: - Quantity - Procedure - Aerosol/Splash Potential Eye_Face Eye/Face Protection Assess_Task->Eye_Face Splash risk? Gloves Hand Protection Assess_Task->Gloves Direct contact? Body Body Protection Assess_Task->Body Large volume? Respiratory Respiratory Protection Assess_Task->Respiratory Inhalation risk? Goggles Goggles Eye_Face->Goggles Low Goggles_FaceShield Goggles_FaceShield Eye_Face->Goggles_FaceShield High Nitrile Nitrile Gloves->Nitrile Splash Double_Glove Nitrile (inner) Neoprene/Butyl (outer) Gloves->Double_Glove Immersion/Extended Lab_Coat Lab_Coat Body->Lab_Coat Low Chem_Suit Chem_Suit Body->Chem_Suit High Fume_Hood Fume_Hood Respiratory->Fume_Hood Standard Respirator Respirator Respiratory->Respirator Emergency/High Risk

Caption: Decision tree for selecting appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is crucial for minimizing risks during the handling of [2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine.

Pre-Experiment Checklist:

  • Verify that the chemical fume hood is functioning correctly.

  • Ensure that the safety shower and eyewash station are unobstructed and operational.

  • Assemble all necessary PPE and inspect it for integrity.

  • Have appropriate spill cleanup materials readily available.

Handling Protocol:

  • Always handle the compound in the smallest quantities necessary for the experiment.

  • When transferring the substance, use a syringe or a cannula to minimize the risk of spills and aerosol formation.

  • Keep the container tightly closed when not in use.[11]

  • Avoid heating the compound unless absolutely necessary and under controlled conditions, due to the risk of thermal decomposition.[3]

  • After handling, wash hands and any potentially contaminated skin thoroughly with soap and water.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency ScenarioImmediate Action Steps
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. If the spill is small, and you are trained and equipped to handle it, contain the spill with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed, labeled container for disposal. For large spills, or if you are unsure, evacuate the area and contact your institution's emergency response team.[12]

Emergency Response Flowchart

Emergency_Response Start Exposure/Spill Event Assess_Situation Assess Situation (Type & Severity) Start->Assess_Situation Skin_Contact Skin Contact Assess_Situation->Skin_Contact Eye_Contact Eye Contact Assess_Situation->Eye_Contact Inhalation Inhalation Assess_Situation->Inhalation Spill Spill Assess_Situation->Spill Flush_Skin Flush with water (15 min) Remove contaminated clothing Skin_Contact->Flush_Skin Flush_Eyes Flush with water (15 min) Seek immediate medical attention Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air Provide oxygen/CPR if needed Inhalation->Fresh_Air Contain_Spill Small Spill: Absorb & Collect Large Spill: Evacuate & Call for help Spill->Contain_Spill Seek_Medical_Attention Seek Medical Attention Flush_Skin->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Dispose_Waste Dispose of Waste Properly Contain_Spill->Dispose_Waste

Sources

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine
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Reactant of Route 2
[2-(2,2,2-Trifluoroethoxy)cyclohexyl]methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.